Methyl 6-nitronicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-6(8-4-5)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIAHISRDZCZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 6-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-nitronicotinate (CAS No. 54973-78-3) is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both a nitro group and a methyl ester on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The electron-withdrawing nature of the nitro group and the reactivity of the ester functionality provide multiple avenues for chemical modification. This guide offers a comprehensive overview of the known chemical properties of this compound, its potential reactivity, and its applications as a synthetic intermediate in pharmaceutical and agrochemical research.[1] While detailed experimental data for this specific isomer is not as abundant in peer-reviewed literature as for some of its analogs, this guide synthesizes available data from suppliers and provides expert insights into its expected chemical behavior.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 54973-78-3 | [2][3][4] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 182.13 g/mol | [1][2][3] |
| Melting Point | 130-131 °C | [2] |
| Boiling Point | 338.8±27.0 °C (Predicted) | [2] |
| Appearance | Not specified, likely a solid at room temperature | |
| Purity Specification | ≥ 95% | [3] |
Structural Representation:
Caption: Chemical structure of this compound.
Synthesis and Purification
Representative Experimental Protocol: Esterification of 6-Nitronicotinic Acid
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a solution of 6-nitronicotinic acid (1 equivalent) in methanol (10-20 volumes), slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Caption: A representative workflow for the synthesis of this compound.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by its three key features: the pyridine ring, the nitro group, and the methyl ester.
-
Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride, or iron in acidic media. This transformation yields Methyl 6-aminonicotinate, a valuable intermediate for the synthesis of fused heterocyclic systems and other substituted pyridines.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, although the positioning of the nitro group at the 6-position may influence the regioselectivity of such reactions.
-
Modification of the Ester Group: The methyl ester can undergo standard ester transformations.
-
Hydrolysis: Basic or acidic hydrolysis will yield 6-nitronicotinic acid.
-
Amidation: Reaction with amines can produce the corresponding amides. This is a common strategy in drug discovery to introduce diversity and modulate physicochemical properties.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (6-nitropyridin-3-yl)methanol, using reducing agents like lithium aluminum hydride.
-
Caption: Key reaction pathways of this compound.
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis.[1] Its functional groups allow for its incorporation into a wide range of target molecules with potential biological activities.
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various nicotinic acid derivatives.[1] These derivatives are explored for a variety of therapeutic applications, including agents targeting neurological and inflammatory conditions.[1] The ability to convert the nitro group into an amino group is particularly useful for introducing further complexity and functionality.
-
Agrochemical Research: This compound is also used in the development of new crop protection agents.[1] The pyridine scaffold is a common feature in many commercial pesticides and herbicides.
-
Heterocyclic Chemistry: As a substituted pyridine, it is a valuable starting material for the construction of more complex heterocyclic ring systems, which are of great interest in materials science and medicinal chemistry.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
-
Hazards: It may cause an allergic skin reaction and serious eye irritation.[5] It is also considered an irritant and may be harmful if ingested or inhaled.[5] The toxicological properties have not been fully investigated.[5]
-
Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid breathing dust or vapor.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While comprehensive data on its properties and reactivity are still emerging, its chemical structure suggests a versatile reactivity profile centered around the nitro and ester functionalities. Researchers and scientists working with this compound should adhere to strict safety protocols. Further investigation into its chemical properties and synthetic applications is warranted to fully exploit its potential as a building block in drug discovery and materials science.
References
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PubChem. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548. [Link]
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ChemSynthesis. methyl 5-methyl-6-nitronicotinate. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]
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An In-depth Technical Guide to Methyl Nicotinate Derivatives for Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identity: Initial searches for "Methyl 6-nitronicotinate" reveal a significant ambiguity in available scientific literature and commercial databases. A single vendor lists a CAS number 54973-78-3 for this compound, but this is not corroborated by major, authoritative chemical data sources.[1] It is highly probable that the intended compound of interest is a related, more extensively documented derivative. This guide will therefore focus on the most relevant and commercially available analogs, providing a comprehensive overview of their properties and applications, while also exploring the theoretical chemistry of the parent compound.
The most prominent and well-characterized analogs include:
-
Methyl 6-chloro-5-nitronicotinate
-
Methyl 6-amino-5-nitronicotinate
-
Methyl 6-hydroxynicotinamide-5-nitropyridine-3-carboxylate
-
Methyl 6-methylnicotinate
This guide will delve into the technical details of these key derivatives, offering insights into their synthesis, physical properties, and utility in research and development.
Part 1: Core Chemical Profiles
Methyl 6-chloro-5-nitronicotinate
A versatile building block in medicinal chemistry, this compound is distinguished by the presence of both a chloro and a nitro group on the pyridine ring, offering multiple sites for synthetic modification.
CAS Number: 59237-53-5[2][3][4]
Molecular Formula: C₇H₅ClN₂O₄[2][4]
Synonyms: Methyl 6-chloro-5-nitropyridine-3-carboxylate, 6-Chloro-5-nitronicotinic acid methyl ester[2][4]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 216.58 g/mol | [4] |
| Appearance | White to Yellow Solid | [3] |
| Melting Point | 76 °C | [2][4] |
| Boiling Point | 317.8 °C at 760 mmHg | [2] |
| Solubility | Soluble in various organic solvents. | |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [2][3][4] |
Applications in Drug Discovery and Development
Methyl 6-chloro-5-nitronicotinate serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the reactivity of the chloro and nitro substituents, which can be readily displaced or transformed. It is notably used in the development of:
-
PARP inhibitors [4]
-
Immunomodulators [4]
-
Sulfonamide nicotinic acid derivatives for conditions like atherosclerosis[4]
Methyl 6-amino-5-nitronicotinate
This derivative is characterized by the presence of an amino group, which can act as a key pharmacophore or a handle for further synthetic elaboration.
CAS Number: 104685-75-8[5]
Molecular Formula: C₇H₇N₃O₄[5]
Synonyms: Methyl 6-amino-5-nitropyridine-3-carboxylate[5]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 197.15 g/mol | |
| Appearance | Not specified, likely a solid. | |
| Melting Point | Not readily available. | |
| Boiling Point | Not readily available. | |
| Solubility | Not readily available. | |
| Storage | Standard laboratory conditions, protect from light and moisture. |
Applications in Drug Discovery and Development
The amino and nitro groups on this scaffold provide orthogonal reactivity, making it a valuable starting material for constructing complex heterocyclic systems. It is a key precursor for compounds investigated for a range of therapeutic areas.
Methyl 6-hydroxy-5-nitropyridine-3-carboxylate
The hydroxyl group in this analog introduces hydrogen bonding capabilities and can be a precursor for ether or ester linkages.
CAS Number: 222970-61-8[6]
Molecular Formula: C₇H₆N₂O₅[6]
Synonyms: 6-Hydroxy-5-nitronicotinic acid methyl ester, Methyl 6-hydroxy-5-nitronicotinate[6]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 198.13 g/mol | [6] |
| Appearance | Not specified, likely a solid. | |
| Melting Point | Not readily available. | |
| Boiling Point | Not readily available. | |
| Solubility | Not readily available. | |
| Storage | Standard laboratory conditions. |
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of more complex substituted pyridines. The hydroxyl group can be alkylated or converted to a leaving group for nucleophilic substitution reactions.
Methyl 6-methylnicotinate
While lacking the nitro group, this compound is an important reference and building block in its own right.
Molecular Formula: C₈H₉NO₂[7][9]
Synonyms: 6-Methylnicotinic Acid Methyl Ester, Methyl 6-methylpyridine-3-carboxylate[8]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 151.16 g/mol | [7][9] |
| Appearance | Colorless to Amber (Liquid) or White to Tan or Orange (Solid) | [7] |
| Melting Point | 34°C | [7] |
| Boiling Point | 160 °C at 106 mmHg | [7] |
| Solubility | Not readily available. | |
| Storage | Standard laboratory conditions. |
Applications in Drug Discovery and Development
Methyl 6-methylnicotinate is used as a rubefacient, stimulating blood circulation in topical treatments for muscle and joint pain.[7] It is also an intermediate in the synthesis of the anti-inflammatory drug Etoricoxib.[7]
Part 2: Synthesis and Reactivity
Synthesis of Methyl 6-chloro-5-nitronicotinate
A common synthetic route involves the reaction of 6-Hydroxy-5-nitronicotinic acid with a chlorinating agent, followed by esterification.
Experimental Protocol:
-
To a solution of 6-Hydroxy-5-nitronicotinic acid, add a suitable solvent (e.g., toluene).
-
Add a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully quench with a suitable reagent (e.g., ice-water).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude acid chloride, add methanol and stir at room temperature until the esterification is complete.
-
Purify the product by recrystallization or column chromatography to yield Methyl 6-chloro-5-nitronicotinate.
Logical Relationship of Synthesis Steps
Caption: Synthetic pathway for Methyl 6-chloro-5-nitronicotinate.
Reactivity and Further Transformations
The chloro and nitro groups of Methyl 6-chloro-5-nitronicotinate are key to its utility as a synthetic intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of a wide range of functional groups.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This amino group can then be further functionalized, for example, through diazotization or acylation.
Reaction Pathway Diagram
Caption: Key reaction pathways of Methyl 6-chloro-5-nitronicotinate.
Part 3: Safety and Handling
Hazard Identification:
Substituted nitropyridines should be handled with care as they can be harmful if swallowed, in contact with skin, or if inhaled.[5] They can also cause skin and eye irritation.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.
Storage and Disposal:
Store in a cool, dry, well-ventilated area away from incompatible substances. Dispose of in accordance with local, state, and federal regulations.
Conclusion
While the existence of "this compound" as a stable, commercially available compound is ambiguous, its substituted analogs, particularly Methyl 6-chloro-5-nitronicotinate, are of significant importance in the field of drug discovery and development. Their versatile reactivity allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide provides a foundational understanding of these key intermediates to aid researchers and scientists in their synthetic endeavors.
References
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LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
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Jiaoze. (n.d.). What is Methyl 6 Methyl Nicotinate Used For? Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]
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PubMed. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-amino-5-nitropyridine-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]
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ResearchGate. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 6-nitronicotinate
Abstract: This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of Methyl 6-nitronicotinate. Intended for researchers and professionals in chemical synthesis and drug development, this document outlines both the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public repositories, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach serves as a robust framework for interpreting experimentally acquired data.
Introduction: The Imperative for Spectroscopic Verification
This compound (C₇H₆N₂O₄) is a substituted pyridine derivative featuring both an electron-withdrawing nitro group (-NO₂) and a methyl ester group (-COOCH₃). These functional groups impart specific electronic properties and reactivity to the molecule, making it a potentially valuable building block in medicinal chemistry and materials science.
Unambiguous structural confirmation is the cornerstone of chemical research and development. The precise arrangement of atoms and functional groups dictates a molecule's physical, chemical, and biological properties. Spectroscopic analysis is the gold standard for this purpose, providing a non-destructive "fingerprint" of the molecule. This guide details the application of four key spectroscopic methods for the comprehensive characterization of this compound.
The overall workflow for structural characterization is a synergistic process where each technique provides a unique piece of the puzzle.
Caption: Workflow for the synthesis and structural validation of this compound.
Molecular Structure and Predicted Spectroscopic Correlations
To interpret the spectra, it is crucial to first visualize the molecule and label its unique atoms.
Caption: Structure of this compound with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). Protons in different electronic environments resonate at different frequencies, resulting in distinct signals (chemical shifts). The splitting of these signals (spin-spin coupling) provides information about neighboring protons, helping to piece together the molecular structure.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution. Key acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
The pyridine ring of this compound contains three aromatic protons. The powerful electron-withdrawing effects of both the nitro group at C6 and the ester group at C3 will shift these protons significantly downfield (to higher ppm values) compared to unsubstituted pyridine.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 9.3 - 9.5 | Doublet of doublets (or narrow triplet) | J ≈ 2.5, 0.8 Hz | H2 | Located between two electron-withdrawing groups (N1 and C7), resulting in the most downfield shift. Coupled to H4 and H5. |
| ~ 8.8 - 9.0 | Doublet of doublets | J ≈ 8.5, 2.5 Hz | H4 | Deshielded by the adjacent nitro group. Coupled to H5 (ortho) and H2 (meta). |
| ~ 8.0 - 8.2 | Doublet of doublets | J ≈ 8.5, 0.8 Hz | H5 | Least downfield of the ring protons. Coupled to H4 (ortho) and H2 (para). |
| ~ 4.0 - 4.1 | Singlet | N/A | H9 (OCH₃) | Represents the three equivalent protons of the methyl ester group. Appears as a sharp singlet as there are no adjacent protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom gives a distinct signal. The chemical shift of each signal is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the spectrum on the same spectrometer. A standard ¹³C experiment involves proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. A greater number of scans (hundreds to thousands) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Predicted ¹³C NMR Data and Interpretation
The carbon signals will be influenced by the substituent effects. The nitro group and the pyridine nitrogen will cause significant deshielding of the carbons they are attached to.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 - 166 | C7 (C=O) | Carbonyl carbon of the ester group, typically found in this downfield region. |
| ~ 155 - 158 | C6 | Attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |
| ~ 152 - 154 | C2 | Adjacent to the ring nitrogen and the ester group, causing deshielding. |
| ~ 140 - 142 | C4 | Deshielded by the adjacent nitro group. |
| ~ 125 - 128 | C3 | The attachment point for the ester group. Its chemical shift is influenced by both the ring and the carbonyl. |
| ~ 120 - 122 | C5 | Expected to be the most upfield of the aromatic carbons. |
| ~ 53 - 54 | C9 (OCH₃) | The methyl carbon of the ester, appearing in the typical range for such groups.[1] |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies. An IR spectrum provides a rapid, qualitative assessment of the functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by strong absorptions from the nitro and ester groups.
| Predicted Absorption (cm⁻¹) | Vibration Type | Assignment |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~ 1730 - 1715 | C=O Stretch | Ester carbonyl |
| ~ 1600, 1480 | C=C / C=N Stretch | Pyridine ring skeletal vibrations |
| ~ 1550 - 1530 | N-O Asymmetric Stretch | Nitro group (NO₂) |
| ~ 1360 - 1340 | N-O Symmetric Stretch | Nitro group (NO₂) |
| ~ 1300 - 1150 | C-O Stretch | Ester C-O bond |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), the sample is bombarded with high-energy electrons, causing it to ionize and often fragment. The molecular ion (M⁺) peak reveals the molecule's nominal mass, and the fragmentation pattern provides structural clues.
Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or by coupling with a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library data.
-
Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Predicted MS Data and Interpretation
The mass spectrum provides the molecular weight and key fragmentation information, confirming the elemental composition when using high-resolution mass spectrometry (HRMS).
-
Molecular Ion (M⁺): The molecular formula is C₇H₆N₂O₄. The expected nominal molecular weight is 182 g/mol . Therefore, a prominent molecular ion peak should be observed at m/z = 182 .
-
Key Fragments:
-
m/z = 151 ([M - OCH₃]⁺): Loss of the methoxy radical from the ester group is a very common fragmentation pathway for methyl esters.
-
m/z = 123 ([M - COOCH₃]⁺): Loss of the entire carbomethoxy group.
-
m/z = 136 ([M - NO₂]⁺): Loss of the nitro group.
-
m/z = 51: Often indicative of the pyridine ring fragmenting.
-
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the unequivocal structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the nitro and ester moieties. Mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. By applying the principles and predictive data outlined in this guide, researchers can confidently interpret their experimental results, ensuring the identity and purity of their synthesized material.
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An In-depth Technical Guide to the Solubility of Methyl 6-nitronicotinate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 6-nitronicotinate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its inferred physicochemical properties and the behavior of structurally related nitropyridine derivatives. A detailed, step-by-step experimental protocol for the accurate determination of its solubility in various common organic solvents using the gold-standard isothermal shake-flask method is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the use of this compound in research and development.
Introduction: The Significance of Solubility in Drug Development
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is paramount for process optimization, ensuring reproducibility, and controlling the crystallization process to obtain the desired polymorph. In drug development, poor solubility of an intermediate can lead to challenges in scaling up reactions, achieving desired purity levels, and can ultimately impact the overall efficiency and cost-effectiveness of the synthetic route.
This guide will delve into the theoretical underpinnings of the solubility of this compound, followed by a robust, field-proven experimental protocol for its quantitative determination.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] To predict the solubility of this compound, we must first infer its key physicochemical properties.
Inferred Physicochemical Properties of this compound
While specific experimental data for this compound is scarce, we can deduce its likely properties by examining its constituent functional groups: a pyridine ring, a nitro group, and a methyl ester.
-
Polarity: The presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine ring, along with the polar ester group, suggests that this compound is a polar molecule .
-
Hydrogen Bonding: The ester and nitro groups contain oxygen atoms that can act as hydrogen bond acceptors . However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, making it incapable of acting as a hydrogen bond donor.
The Role of Solvent Properties
The choice of solvent is critical in determining the extent to which a solute will dissolve. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and can act as both hydrogen bond donors and acceptors. Given that this compound can accept hydrogen bonds, it is expected to exhibit good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents are polar but lack the ability to donate hydrogen bonds. They can, however, accept hydrogen bonds. Good to moderate solubility is anticipated in these solvents due to dipole-dipole interactions and hydrogen bonding with the solute as an acceptor.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, it is expected to have poor solubility in nonpolar solvents.
Based on these principles, a predicted qualitative solubility profile is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (acceptor) and dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | Favorable dipole-dipole interactions and hydrogen bonding (acceptor). |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; weak intermolecular forces. |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
To obtain accurate and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard.[3] This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of the solid solute (this compound) is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall workflow for the determination of the solubility of this compound is depicted in the following diagram.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated analytical column (e.g., C18)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain to ensure saturation is achieved.
-
Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Dilute the filtered sample with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated HPLC method. A typical method for pyridine derivatives might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, with UV detection at a suitable wavelength.[5][6]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.
-
Report the solubility in appropriate units (e.g., mg/mL or mol/L) along with the experimental temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents.
Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |
The relationship between solvent polarity and the solubility of this compound can be visualized as follows:
Caption: Relationship between Solute/Solvent Properties and Solubility.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, a systematic approach based on its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its solubility behavior in common organic solvents. It is anticipated to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise and accurate data, the detailed isothermal shake-flask protocol provided in this guide serves as a robust methodology for experimental determination. This combination of theoretical prediction and practical experimental guidance will empower researchers to effectively utilize this compound in their synthetic and developmental endeavors.
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Stability and Storage of Methyl 6-Nitronicotinate: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Optimal Handling, Storage, and Stability of Methyl 6-nitronicotinate.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its utility as a building block in the creation of nicotinic acid derivatives and other heterocyclic compounds makes a thorough understanding of its stability and proper storage conditions paramount for researchers in medicinal chemistry and drug development.[1] The presence of a nitro group on the pyridine ring influences the compound's reactivity and stability, necessitating specific handling protocols to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and analytical considerations for its use in a research and development setting.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 54973-78-3 | [3][4] |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| Appearance | Not explicitly stated, but handled as a solid. | [3] |
| InChIKey | ALRMQSKRZSKUDZ-UHFFFAOYAH | [5] |
| SMILES | COC(=O)C1=CN=C(C(=C1)C)=O | [5] |
Core Stability and Recommended Storage
The stability of this compound is influenced by environmental factors such as temperature, light, and moisture. Adherence to proper storage protocols is critical to prevent degradation and maintain the compound's purity.
Recommended Storage Conditions
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[3] The container should be tightly closed to prevent moisture absorption and potential degradation.[3] Specific temperature recommendations include:
-
Short-term storage (1-2 weeks): -4°C[6]
-
Long-term storage: Room temperature in a cool, dry place.[1][3]
It is crucial to store the compound away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.[3]
Key Factors Influencing Stability
Several factors can impact the stability of this compound, primarily owing to the presence of the electron-withdrawing nitro group and the ester functionality.
-
Temperature: Elevated temperatures can accelerate decomposition. The general principle for organic molecules is that reaction rates, including degradation, increase with temperature.
-
Light: Exposure to UV light can provide the energy to initiate degradation reactions in nitroaromatic compounds. Therefore, storage in a dark environment is recommended.
-
Moisture: The ester group in this compound is susceptible to hydrolysis, particularly in the presence of acids or bases. A moisture-free environment is crucial to prevent the formation of 6-nitronicotinic acid.[7]
-
Oxygen: While not explicitly documented for this compound, an oxygen-free environment can be beneficial for the long-term storage of many organic compounds to prevent oxidative degradation.[7]
Potential Degradation Pathways
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions to yield methanol and 6-nitronicotinic acid. This is a common degradation pathway for ester-containing compounds.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This is a well-documented reaction for nitroaromatic compounds.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation upon exposure to UV light. The specific products of photodegradation would depend on the conditions and the presence of other reactive species.
Handling and Safety Precautions
As with any chemical reagent, proper handling procedures are essential to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Protective safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Skin Protection: Protective clothing and chemical-resistant boots.[3]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]
-
A safety shower and eye wash station should be readily available.[3]
First Aid Measures
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
In case of skin contact: Wash with generous quantities of running water and non-abrasive soap.[3]
-
If inhaled: Move the person into fresh air. If breathing is difficult, administer oxygen.[3]
-
If swallowed: Seek immediate medical attention.[3]
Analytical Methods for Purity and Stability Assessment
To ensure the quality of this compound and to monitor its stability over time, appropriate analytical methods are required. While specific validated methods for this compound are not detailed in the available literature, standard techniques for the analysis of related organic compounds can be applied.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds and for separating the parent compound from its potential degradation products. A reverse-phase C18 column with a UV detector would be a suitable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For assessing purity and identifying volatile impurities or degradation products, GC-MS is a valuable tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can be used to detect impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (ester, nitro group, pyridine ring) and to track changes that may indicate degradation.
Conclusion
This compound is a valuable research chemical whose integrity is crucial for reliable and reproducible scientific outcomes. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can minimize degradation and ensure the quality of the material. The key to maintaining the stability of this compound is to store it in a cool, dry, dark place in a tightly sealed container, away from incompatible chemicals. Regular analytical assessment of its purity is also recommended, especially for long-term storage or when used in sensitive applications.
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The Synthetic Versatility of Methyl 6-Nitronicotinate: A Gateway to Novel Pyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 6-Nitronicotinate
In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a nitro group onto this heterocyclic core dramatically alters its electronic properties, transforming it into a versatile platform for a myriad of chemical transformations. This compound (CAS Number: 54973-78-3), with its molecular formula C₇H₆N₂O₄, embodies this principle, offering a synthetically valuable intermediate for the construction of complex molecular architectures.[1][2][3][4] This guide provides a comprehensive exploration of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.
The presence of the strongly electron-withdrawing nitro group at the 6-position, coupled with a methyl ester at the 3-position, imparts a unique reactivity profile to the molecule. The nitro group not only serves as a precursor to the synthetically crucial amino group but also activates the pyridine ring for nucleophilic aromatic substitution, a reaction pathway not readily accessible with unsubstituted pyridines.[5] This dual functionality makes this compound a powerful building block for the synthesis of diverse substituted pyridine derivatives.[2]
Synthesis of this compound: Navigating the Nitration Challenge
The direct nitration of pyridine and its derivatives is often a low-yielding process due to the deactivation of the ring by protonation of the nitrogen atom in acidic media.[6] Consequently, the synthesis of nitropyridines typically relies on alternative strategies. While specific, high-yield protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, its preparation can be conceptualized through established methods for analogous nitropyridine compounds.
One plausible synthetic approach involves the nitration of a suitable precursor, such as methyl nicotinate, under carefully controlled conditions that avoid harsh acidity. Another potential route could involve the construction of the nitropyridine ring system from acyclic precursors through multi-component ring transformation reactions.[7]
A more common industrial strategy for producing related compounds, such as methyl 6-methylnicotinate, involves the oxidation of substituted pyridines.[8][9] A similar oxidative approach could potentially be adapted for the synthesis of this compound from a precursor with an appropriate side chain at the 6-position that can be converted to a nitro group.
Given the synthetic challenges, a common workaround involves the use of pre-functionalized starting materials. For instance, the synthesis of the related compound, Methyl 6-chloro-5-nitronicotinate, is achieved from 6-hydroxy-5-nitronicotinic acid.[10] This highlights a strategy where the nitro group is introduced prior to the final esterification and other desired functional group manipulations.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups: the nitro group and the methyl ester. The interplay between these groups and the pyridine core allows for a diverse range of chemical transformations.
Transformations of the Nitro Group: The Gateway to Aminopyridines
The reduction of the nitro group to an amine is one of the most valuable transformations of nitropyridines, as the resulting aminopyridines are pivotal intermediates in medicinal chemistry.[5][11] This conversion can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Conditions | Comments |
| H₂, Pd/C | Methanol or Ethanol | Room temperature, atmospheric pressure | Highly efficient and clean. |
| H₂, Raney Nickel | Ethanol | Room temperature, elevated pressure | A cost-effective alternative to palladium. |
| Fe, NH₄Cl | Ethanol/Water | Reflux | A classic and robust method. |
| SnCl₂·2H₂O | Ethanol | Reflux | Effective for selective reductions. |
The resulting Methyl 6-aminonicotinate is a versatile building block for the synthesis of a wide array of substituted pyridine derivatives, including those with applications as histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[11]
Nucleophilic Aromatic Substitution (SNAr): Activating the Pyridine Ring
The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.[5][12] While this compound itself does not possess a leaving group at the activated 2- or 4-positions, its synthetic precursors or derivatives, such as a 6-halo-substituted analogue, would be highly susceptible to SNAr reactions.
The mechanism of SNAr involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[13][14] Subsequent elimination of the leaving group restores the aromaticity of the pyridine ring.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse library of substituted pyridine derivatives.
Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
While this compound is not directly amenable to standard cross-coupling reactions, its halogenated counterparts, such as Methyl 6-bromonicotinate or Methyl 6-chloronicotinate, are excellent substrates for palladium-catalyzed cross-coupling reactions.[15][16] These reactions, including the Suzuki, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and vinylpyridine structures.
Caption: General scheme for palladium-catalyzed cross-coupling reactions.
The general catalytic cycle for these reactions involves oxidative addition of the halopyridine to a palladium(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[17][18]
Potential Applications in Drug Discovery and Development
The pyridine nucleus is a privileged scaffold in medicinal chemistry, and the functional handles offered by this compound make it an attractive starting material for the synthesis of a wide range of biologically active molecules.[2][19]
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The amino group derived from the reduction of the nitro group in this compound can serve as a key pharmacophore or as a handle for further elaboration to build complex kinase inhibitor scaffolds.
-
Development of CNS-Active Agents: Nicotinic acid derivatives have shown promise in the treatment of central nervous system (CNS) disorders.[8][20] The ability to introduce diverse substituents onto the pyridine ring via the reactions described above allows for the fine-tuning of the pharmacological properties of these compounds.
-
Anticancer and Antimicrobial Agents: The pyridine ring is a common feature in many anticancer and antimicrobial drugs. This compound can serve as a versatile starting material for the synthesis of novel compounds with potential therapeutic activity in these areas.[2]
Experimental Protocols: A Practical Guide
While specific protocols for this compound are not widely published, the following general procedures for key transformations of nitropyridines can be adapted.
Protocol 1: General Procedure for the Reduction of a Nitropyridine to an Aminopyridine via Catalytic Hydrogenation
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine, which can be further purified by crystallization or column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of a Halogenated Nitropyridine
-
Reaction Setup: In a round-bottom flask, dissolve the halonitropyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Nucleophile and Base Addition: Add the nucleophile (e.g., an amine or alcohol, 1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, Et₃N, or NaH, 1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion: A Versatile Building Block with Untapped Potential
This compound represents a strategically important and versatile building block in organic synthesis. The presence of the electron-withdrawing nitro group not only facilitates its conversion to the valuable 6-aminonicotinate scaffold but also opens up avenues for the introduction of diverse functionalities through nucleophilic aromatic substitution on related halogenated derivatives. While detailed synthetic and reactivity studies on this specific molecule are not abundant in the current literature, the well-established chemistry of nitropyridines provides a robust framework for its application in the synthesis of novel and complex pyridine-based molecules for the pharmaceutical and agrochemical industries. Further exploration of the synthetic utility of this compound is poised to unlock new opportunities in the design and development of innovative chemical entities.
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The Strategic Role of Methyl 6-Nitronicotinate in Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Pyridine Scaffold and the Strategic Importance of the Nitro Group
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone in the design of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif. Within this class of compounds, nitropyridine derivatives, such as Methyl 6-Nitronicotinate, have emerged as exceptionally versatile precursors for the synthesis of complex, biologically active molecules.[1]
The strategic placement of a nitro group on the pyridine ring, as seen in this compound, serves two primary purposes for the medicinal chemist. Firstly, the potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to a variety of chemical transformations. Secondly, and most critically, the nitro group is a synthetic linchpin, readily and cleanly convertible to an amino group. This transformation unlocks access to a vast chemical space, enabling the construction of amides, ureas, sulfonamides, and heterocyclic systems that are fundamental to the structure and function of many modern pharmaceuticals. This guide will provide an in-depth technical overview of this compound as a precursor, focusing on its synthesis, key transformations, and its pivotal role in the development of targeted therapies, particularly in the realm of oncology.
Synthesis of this compound: A Scalable Approach
The most direct and scalable synthesis of this compound (CAS 54973-78-3) is achieved through the Fischer esterification of its corresponding carboxylic acid, 6-nitronicotinic acid. This method is well-established in industrial chemistry for its efficiency and use of readily available reagents.
Experimental Protocol: Fischer Esterification of 6-Nitronicotinic Acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
6-Nitronicotinic acid
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitronicotinic acid (1 equivalent) in an excess of methanol (e.g., 10-20 volumes).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting carboxylic acid.
-
Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator. Carefully pour the concentrated mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate with stirring to neutralize the excess sulfuric acid. Ensure the final pH is neutral to slightly basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Excess Methanol: The Fischer esterification is an equilibrium-limited reaction.[2] Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water formed during the reaction, which also helps to drive the equilibrium forward.
-
Neutralization and Extraction: The acidic catalyst must be neutralized to prevent hydrolysis of the ester product during workup. Ethyl acetate is a suitable solvent for extracting the moderately polar ester product from the aqueous phase.
The Key Transformation: Reduction to Methyl 6-Aminonicotinate
The true synthetic utility of this compound is realized upon the reduction of its nitro group to form Methyl 6-Aminonicotinate. This transformation is a gateway to a plethora of subsequent chemical modifications. Catalytic hydrogenation is the most common and efficient method for this conversion, prized for its clean reaction profile and high yields.
Experimental Protocol: Catalytic Hydrogenation of this compound
Objective: To synthesize Methyl 6-Aminonicotinate via the reduction of this compound using Palladium on Carbon (Pd/C) as a catalyst.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis. The reaction is typically complete within a few hours.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 6-Aminonicotinate, which is often obtained in high purity and can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Pd/C Catalyst: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of nitro groups.[3] It provides a high surface area for the reaction to occur and is easily removed by filtration.
-
Solvent Choice: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are inert under the reaction conditions.
-
Safety: Pd/C can be pyrophoric, especially after use. It is crucial to handle the catalyst under an inert atmosphere and to not allow the catalyst to dry in the air. The filtration should be done while the Celite pad is still wet with solvent.
Application in Medicinal Chemistry: A Gateway to CDK4/6 Inhibitors
The resulting Methyl 6-Aminonicotinate is a critical building block in the synthesis of numerous pharmacologically active compounds. A prominent example of its application is in the construction of the core scaffolds of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.[4] These inhibitors are a class of targeted cancer therapies that have revolutionized the treatment of certain types of breast cancer.[5]
The CDK4/6 pathway is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[5] By inhibiting CDK4/6, drugs like Palbociclib, Ribociclib, and Abemaciclib can arrest the proliferation of cancer cells.[4][6] The 2-aminopyridine moiety, directly derived from precursors like Methyl 6-Aminonicotinate, is a key structural feature in many of these inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region.
Illustrative Synthetic Application: The Core of Pyrido[2,3-d]pyrimidin-7-ones
The 2-aminopyridine structure of Methyl 6-Aminonicotinate is ideally suited for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidin-7-one core found in Palbociclib and related CDK4/6 inhibitors.[6][7]
The general synthetic logic involves the condensation of the 2-amino group of a nicotinate derivative with a suitable reaction partner to form the pyrimidinone ring. The ester group at the 3-position can then be further functionalized.
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | 54973-78-3 | C₇H₆N₂O₄ | 182.13 | Precursor |
| Methyl 6-Aminonicotinate | 36052-24-1 | C₇H₈N₂O₂ | 152.15 | Key Intermediate |
Visualization of Synthetic Workflow
Caption: Synthetic pathway from 6-Nitronicotinic acid to CDK4/6 inhibitors.
Conclusion: A Versatile and Indispensable Building Block
This compound represents a quintessential example of a strategic precursor in medicinal chemistry. Its straightforward and scalable synthesis, coupled with the clean and efficient conversion of its nitro group to a versatile amino functionality, makes it an invaluable starting material for drug discovery programs. The journey from this simple nitropyridine ester to complex, life-saving therapeutics like CDK4/6 inhibitors underscores the power of rational synthetic design. For researchers and drug development professionals, a thorough understanding of the chemistry and application of such foundational building blocks is paramount to the continued innovation of novel and effective medicines.
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The Ascendancy of Nitropyridine Esters in Modern Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the quest for highly efficient and selective methods for the construction of complex molecular architectures is perpetual. Among the myriad of functional groups and reagents available to the synthetic chemist, activated esters have carved out an indispensable role, particularly in the formation of amide and ester linkages. Within this class of reagents, nitropyridine esters are emerging as powerful tools, offering a unique combination of high reactivity, stability, and versatility. Their application is particularly notable in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules where the efficient formation of amide bonds is a critical step.[1][2] This guide provides an in-depth exploration of the synthetic utility of nitropyridine esters, from their fundamental electronic properties and synthesis to their application in challenging chemical transformations.
The Electronic Landscape of Nitropyridine Esters: The Source of Their Enhanced Reactivity
The heightened reactivity of nitropyridine esters as acylating agents stems from the potent electron-withdrawing nature of the nitro group (-NO2) in concert with the inherent electronic properties of the pyridine ring. The nitro group significantly influences the reactivity of the pyridine core, rendering it amenable to various chemical transformations.[2] This electronic pull increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. The position of the nitro group on the pyridine ring—ortho (2-), meta (3-), or para (4-) to the ester linkage—subtly modulates this activation, allowing for a tunable reactivity profile. Furthermore, the pyridine nitrogen atom can play a crucial role in the acylation mechanism, particularly in 2-pyridyl esters, through intramolecular catalysis, further enhancing the rate of reaction.[3]
Synthesis of Nitropyridine Esters
The preparation of nitropyridine esters is a two-stage process that involves the synthesis of the corresponding nitropyridine carboxylic acid followed by its esterification.
Preparation of Nitropyridine Carboxylic Acid Precursors
A variety of methods exist for the synthesis of nitropyridine carboxylic acids, with the choice of method often depending on the desired substitution pattern.
-
Nitration of Pyridine Derivatives: Direct nitration of pyridine itself is often low-yielding due to the deactivating effect of the protonated pyridine nitrogen under strongly acidic conditions. However, substituted pyridines, particularly those bearing electron-donating groups, can be nitrated with reagents such as a mixture of nitric acid and sulfuric acid.[4] For instance, 4-nitropyridine-N-oxide can be synthesized by the nitration of pyridine-N-oxide, and the N-oxide can be subsequently removed.[5][6]
-
Oxidation of Nitromethylpyridines: Nitropyridine carboxylic acids can be prepared by the oxidation of the corresponding nitromethylpyridines.
-
Ring Transformation Reactions: Three-component ring transformation reactions of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source can afford a variety of substituted nitropyridines.[7]
-
From Halogenated Pyridines: Commercially available halonitropyridines serve as versatile starting materials. For example, 2-chloro-5-nitropyridine can be a precursor to 5-nitropicolinic acid.[8]
Esterification of Nitropyridine Carboxylic Acids
Once the nitropyridine carboxylic acid is in hand, standard esterification procedures can be employed to furnish the desired activated ester.
Protocol: General Fischer Esterification of a Nitropyridine Carboxylic Acid [9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the nitropyridine carboxylic acid (1.0 eq.).
-
Addition of Reagents: Add the desired alcohol, which often serves as the solvent (in large excess), followed by a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid, ~5 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel or recrystallization.
Nitropyridine Esters as Superior Acylating Agents
Mechanism of Acylation
The acylation of a nucleophile (e.g., an amine or an alcohol) by a nitropyridine ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the nitropyridinolate anion, a relatively stable leaving group, to afford the acylated product.
For 2-nitropyridyl esters, the reaction is often accelerated by intramolecular general base catalysis, where the pyridine nitrogen atom facilitates the deprotonation of the attacking nucleophile in the transition state.[3] This leads to a significant rate enhancement compared to their 3- and 4-substituted counterparts.
Comparative Reactivity
Nitropyridine esters exhibit a higher reactivity compared to many other commonly used activated esters. For example, in peptide synthesis, 2-pyridyl esters have been shown to be considerably more reactive towards amines than the corresponding p-nitrophenyl esters, especially in non-polar solvents. This enhanced reactivity can be attributed to the combination of the electron-withdrawing nitro group and the potential for intramolecular catalysis by the pyridine nitrogen.
| Activated Ester Type | Relative Reactivity (Qualitative) | Key Features |
| 2-Nitropyridyl Ester | Very High | Intramolecular catalysis by pyridine nitrogen enhances reactivity. |
| 4-Nitropyridyl Ester | High | Strong electron-withdrawing effect of the para-nitro group. |
| 3-Nitropyridyl Ester | Moderate to High | Electron-withdrawing effect is less pronounced than in the 4-nitro isomer. |
| p-Nitrophenyl Ester | Moderate | A standard activated ester, often used as a benchmark. |
| N-Hydroxysuccinimide (NHS) Ester | Moderate | Commonly used in bioconjugation due to its good balance of reactivity and stability in aqueous media. |
Applications in Complex Synthesis
The unique reactivity profile of nitropyridine esters makes them valuable reagents in a variety of challenging synthetic transformations.
Amide Bond Formation, Including Hindered Systems
The high reactivity of nitropyridine esters makes them particularly well-suited for the synthesis of sterically hindered amides, which are often difficult to prepare using conventional coupling reagents.[10][11][12] The enhanced electrophilicity of the carbonyl carbon can overcome the steric repulsion from bulky nucleophiles or acyl donors.
Protocol: Synthesis of a Hindered Amide using a Nitropyridine Ester
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the sterically hindered amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Addition of Ester: To this solution, add the nitropyridine ester (1.1 eq.) either as a solid or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for particularly challenging substrates.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl) to remove excess base and amine, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
Applications in the Synthesis of Bioactive Molecules
Nitropyridine esters have found utility in the synthesis of various biologically active molecules, including antibiotics. For instance, activated pyridyl esters have been employed in the synthesis of cephalosporin derivatives.[3] Their high reactivity is also advantageous in the late-stage functionalization of complex molecules, where mild reaction conditions are often required to avoid decomposition of sensitive functional groups. The synthesis of macrolide antibiotics, for example, can benefit from the use of highly reactive esters for the crucial macrolactonization step.[13][14][15][16]
Practical Considerations, Limitations, and Side Reactions
While nitropyridine esters are powerful reagents, their use is not without potential challenges.
-
Stability: Nitropyridine esters are generally stable compounds that can be isolated and stored. However, like all activated esters, they are susceptible to hydrolysis and should be handled under anhydrous conditions.
-
Side Reactions: In some cases, particularly with highly nucleophilic reagents or under forcing conditions, nucleophilic aromatic substitution on the nitropyridine ring can occur as a side reaction. In peptide synthesis, the choice of protecting groups and coupling conditions must be carefully considered to avoid side reactions such as racemization or the formation of undesired byproducts.[2][12][17]
-
Substrate Scope: While highly reactive, the use of nitropyridine esters with extremely acid- or base-sensitive substrates may require careful optimization of reaction conditions to avoid degradation.
Conclusion
Nitropyridine esters represent a valuable and increasingly important class of acylating agents in modern organic synthesis. Their high reactivity, tunable electronic properties, and the potential for intramolecular catalysis offer significant advantages in a range of applications, from the synthesis of hindered amides to the construction of complex bioactive molecules. As the demand for more efficient and selective synthetic methods continues to grow, the utility of nitropyridine esters is poised to expand, providing chemists with a powerful tool to tackle challenging synthetic problems in drug discovery and beyond.
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- 15. Synthetic macrolides show promise as antibiotics, may target resistance | CIDRAP [cidrap.umn.edu]
- 16. The macrolide antibiotic renaissance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Methodological & Application
Application Note: A Proposed Synthetic Route for Methyl 6-Nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-nitronicotinate (methyl 6-nitropyridine-3-carboxylate) is a pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine ring offers a versatile chemical handle for further functionalization, including reduction to an amine or nucleophilic aromatic substitution. However, a direct, well-established protocol for the synthesis of this specific isomer is not prominently featured in readily accessible chemical literature.
This guide, developed from the perspective of a Senior Application Scientist, outlines a robust and scientifically-grounded two-step synthetic strategy. The proposed pathway leverages a common and commercially available starting material, 6-aminonicotinic acid, to first generate a key precursor, Methyl 6-aminonicotinate. Subsequently, a powerful oxidation protocol is detailed to convert the amino group into the target nitro functionality. This document provides not just a procedural outline but also the chemical rationale behind the chosen conditions, ensuring a comprehensive and reproducible methodology.
Overall Synthetic Strategy
The proposed synthesis proceeds in two distinct stages:
-
Fischer Esterification: Conversion of the carboxylic acid in 6-aminonicotinic acid to its corresponding methyl ester to yield the precursor, Methyl 6-aminonicotinate.
-
Aromatic Amine Oxidation: Oxidation of the 6-amino group on the pyridine ring to a nitro group, yielding the final product, this compound.
Figure 1: Proposed two-step synthetic workflow.
Part 1: Synthesis of Methyl 6-Aminonicotinate (Precursor)
The initial step involves a classic Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reliable and scalable method for producing esters.
Causality and Mechanistic Insight
The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid serves two primary functions:
-
Protonation of the Carbonyl Oxygen: This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Acting as a Dehydrating Agent: The acid helps to shift the equilibrium towards the product side by sequestering the water molecule formed during the reaction.
Using methanol as both the reactant and the solvent ensures a large excess is present, further driving the equilibrium to favor ester formation in accordance with Le Châtelier's principle.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the esterification of nicotinic acid derivatives.[1][2]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| 6-Aminonicotinic Acid | 138.12 | 10.0 g | 1.0 |
| Methanol (Anhydrous) | 32.04 | 200 mL | Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 5.0 mL | Catalyst |
| Saturated NaHCO₃ (aq) | - | ~300 mL | For Neutralization |
| Ethyl Acetate | 88.11 | ~450 mL | For Extraction |
| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | Drying Agent |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminonicotinic acid (10.0 g).
-
Reagent Addition: Add anhydrous methanol (200 mL) to the flask and stir to create a suspension. Carefully and slowly, add concentrated sulfuric acid (5.0 mL) to the stirring suspension. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed under reflux for 12-18 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Solvent Removal): After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Cool the concentrated residue in an ice bath. Slowly and carefully, add saturated sodium bicarbonate solution with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford Methyl 6-aminonicotinate as a white crystalline solid.[1]
Figure 2: Workflow for the synthesis of Methyl 6-aminonicotinate.
Part 2: Oxidation to this compound (Target)
The conversion of an aromatic amino group to a nitro group is a challenging transformation that requires a potent and selective oxidizing agent. Direct nitration of the precursor is not advisable as the amino group is activating and would likely lead to undesired side products or degradation under harsh nitrating conditions.
Causality and Reagent Choice
Peroxyacids are highly effective reagents for this transformation.[3] Trifluoroperacetic acid (CF₃CO₃H or TFPAA) is particularly well-suited due to its high reactivity, which allows the oxidation to proceed under relatively mild conditions. It is typically generated in situ by reacting trifluoroacetic anhydride (TFAA) with hydrogen peroxide. This approach avoids the need to handle the potentially unstable pure peroxyacid.
The mechanism involves the nucleophilic attack of the amino group on the electrophilic oxygen of the peroxyacid, followed by a series of proton transfers and elimination steps, likely proceeding through a nitroso intermediate, which is then further oxidized to the final nitro compound. The electron-withdrawing nature of the pyridine ring and the ester group can deactivate the system, necessitating a strong oxidant like TFPAA.
Experimental Protocol: Aromatic Amine Oxidation
! SAFETY WARNING ! This procedure involves strong oxidizing agents (hydrogen peroxide) and highly reactive reagents (TFAA). It is exothermic and must be performed with extreme caution in a well-ventilated fume hood behind a safety shield. Proper personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. The reaction temperature must be strictly controlled.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| Methyl 6-Aminonicotinate | 152.15 | 5.0 g | 1.0 |
| Dichloromethane (DCM) | 84.93 | 150 mL | Solvent |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 10.3 mL | 2.2 |
| Hydrogen Peroxide (30% aq.) | 34.01 | 7.0 mL | ~2.1 |
| Saturated NaHCO₃ (aq) | - | As needed | For Quenching |
| Saturated Na₂S₂O₃ (aq) | - | As needed | For Quenching |
Procedure:
-
Reaction Setup: In a 3-necked 500 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve Methyl 6-aminonicotinate (5.0 g) in dichloromethane (150 mL). Cool the solution to 0°C using an ice-salt bath.
-
In Situ Generation of TFPAA: In a separate flask, prepare the oxidizing solution by adding trifluoroacetic anhydride (10.3 mL) to a vigorously stirred solution of 30% hydrogen peroxide (7.0 mL) at 0°C. (CAUTION: Highly exothermic, add dropwise and maintain cooling). Stir this mixture at 0°C for 20-30 minutes before use.
-
Oxidation Reaction: Transfer the freshly prepared TFPAA solution to the addition funnel. Add the TFPAA solution dropwise to the cooled solution of the amine over 60-90 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding it to a vigorously stirred, cooled (0°C) beaker containing a mixture of saturated sodium bicarbonate solution (~200 mL) and saturated sodium thiosulfate solution (~50 mL) to neutralize the acid and destroy excess peroxide. (CAUTION: Vigorous gas evolution).
-
Extraction: After the gas evolution subsides, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude residue should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound, this compound.
References
-
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]
-
Amer, A. (2017). Answer to "Any procedure for the esterification of isonicotinic acid?". ResearchGate. [Link]
-
Demont, E., et al. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 1-20. [Link]
Sources
Application Note: Methyl 6-Nitronicotinate as a Strategic Building Block for the Synthesis of Fused Pyridine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Methyl 6-Nitronicotinate
This compound (CAS: 54973-78-3) is a highly functionalized pyridine derivative that serves as a potent and versatile building block in heterocyclic chemistry. Its value lies in the strategic placement of two key functional groups: a nitro group at the 6-position and a methyl ester at the 3-position. This arrangement provides a predictable and powerful platform for constructing complex, fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
The nitro group is not merely a placeholder; it is a synthetic linchpin. As a strong electron-withdrawing group, it influences the reactivity of the pyridine ring. More importantly, it is readily and chemoselectively reducible to a primary amine. This transformation from NO₂ to NH₂ is the cornerstone of its utility, unmasking a nucleophilic site perfectly positioned for intramolecular cyclization reactions. The methyl ester at the 3-position acts as the complementary electrophilic partner, primed for condensation and ring-closure, making the molecule a self-contained precursor for annulation.
This application note details the core transformations of this compound, providing field-proven insights and step-by-step protocols for its conversion into high-value heterocyclic cores, such as the pyrido[2,3-b]pyrazine scaffold.
| Property | Value |
| CAS Number | 54973-78-3 |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | Methyl 6-nitropyridine-3-carboxylate |
| Appearance | Off-white to yellow solid |
Core Directive: The Reduction-Cyclization Domino Strategy
The primary synthetic strategy leveraging this compound involves a two-step sequence that can often be performed sequentially in a "one-pot" fashion:
-
Reduction of the Nitro Group : The conversion of the 6-nitro group to a 6-amino group is the critical activation step. This creates an ortho-amino ester intermediate, Methyl 6-aminonicotinate.
-
Annulation/Cyclization : The newly formed amine, being ortho to the ester, can readily participate in cyclization reactions with appropriate reagents to form a fused six-membered ring.
This powerful domino approach provides a direct entry into scaffolds like pyrido[2,3-b]pyrazines, which are important cores in materials science and are structurally related to biologically active quinoxalines.[1]
Caption: Core workflow for heterocycle synthesis from this compound.
Detailed Protocols & Methodologies
Protocol 1: Catalytic Reduction to Synthesize Methyl 6-Aminonicotinate
Causality: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is the method of choice for this transformation. It is highly efficient and chemoselective, reducing the nitro group to an amine without affecting the methyl ester or the pyridine ring.[2] Alternative reagents like tin(II) chloride (SnCl₂) in HCl can also be effective but may require more rigorous aqueous workups to remove tin salts.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
To a flask suitable for hydrogenation, add this compound (1.0 eq).
-
Add anhydrous Methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd). Caution: Pd/C is flammable in the presence of solvents and air. Ensure the addition is done under an inert atmosphere if possible.
-
Seal the flask and purge the system with nitrogen, followed by vacuum.
-
Introduce hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield Methyl 6-aminonicotinate as a solid.[3][4] This product is often of sufficient purity for the next step.
Expected Outcome:
-
Product: Methyl 6-aminonicotinate[5]
-
Appearance: White to light yellow crystalline solid.[3]
-
Yield: Typically >90%.
Protocol 2: Synthesis of a Pyrido[2,3-b]pyrazine Core
Causality: The ortho-disposed amino and ester groups of Methyl 6-aminonicotinate are ideal for the Zincke reaction or related condensations. However, direct condensation with a 1,2-dicarbonyl compound is more efficient after converting the methyl ester to a more reactive amide, which then forms a 2,3-diaminopyridine derivative. This diamine readily undergoes a double condensation with a 1,2-dicarbonyl compound (like glyoxal or benzil) to form the fused pyrazine ring.[6] This protocol follows a two-step sequence from the aminonicotinate.
Part A: Amidation to 6-Aminonicotinamide
-
Place Methyl 6-aminonicotinate (1.0 eq) in a sealed pressure vessel.
-
Add a solution of 7N ammonia in methanol (a significant excess, e.g., 20-30 eq).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting ester by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude 6-aminonicotinamide.
Part B: Cyclization to form the Pyrido[2,3-b]pyrazine
-
Dissolve the crude 6-aminonicotinamide (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (e.g., 40% aq. glyoxal or benzil, 1.1 eq).
-
Heat the mixture to reflux for 4-8 hours. The formation of the fused ring system is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired pyrido[2,3-b]pyrazine derivative.[7][8][9]
Caption: Workflow for Pyrido[2,3-b]pyrazine synthesis.
Expanded Synthetic Utility & Field Insights
-
Reactivity of the Ester : The methyl ester is a moderately reactive electrophile.[10] While amidation is shown above, it can also undergo hydrolysis to the corresponding carboxylic acid or transesterification. The carboxylic acid can then be activated with peptide coupling reagents (like HATU or HBTU) for more controlled amide bond formation, especially with sterically hindered amines.[11]
-
Palladium Cross-Coupling : While this compound itself is not ideal for cross-coupling, its derivatives are. For instance, conversion of the corresponding 6-hydroxynicotinic acid derivative to a triflate or halide creates a handle for Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The nitro group's electron-withdrawing nature can be beneficial in these reactions but must be compatible with the chosen catalyst system.
-
Alternative Heterocycles : The 2,3-diaminopyridine intermediate (derived from 6-aminonicotinamide) is a gateway to numerous other fused systems. Reaction with nitrous acid can yield triazines, while condensation with β-ketoesters can lead to other pyridopyrimidine isomers.
Conclusion
This compound is more than a simple pyridine derivative; it is a pre-packaged synthetic solution for the rapid construction of complex heterocyclic frameworks. The foundational strategy of nitro-group reduction followed by cyclization provides a reliable and high-yield pathway to valuable scaffolds like pyrido[2,3-b]pyrazines. By understanding the interplay between the nitro and ester functionalities, researchers in drug discovery and materials science can unlock a vast chemical space, accelerating the development of novel, functional molecules.
References
-
Asif, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]
-
Asif, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health (NIH). Available at: [Link]
-
Srinivas, M. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Academia.edu. Available at: [Link]
-
Sato, Y., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi. Available at: [Link]
-
Georganics (2023). Methyl 6-aminonicotinate – preparation and application. Available at: [Link]
-
RSC Publishing (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. National Institutes of Health (NIH). Available at: [Link]
- Google Patents (n.d.). Process for the preparation of 6-methyl-nicotinic-acid esters.
-
Sci-Hub (1983). ChemInform Abstract: SYNTHESIS OF PYRIDO(2,3‐B)PYRAZINES AND STUDY OF THEIR ANTITUMOR ACTIVITY. Available at: [Link]
- Google Patents (n.d.). Synthetic method of 6-methyl nicotine.
-
Iaroshenko, V.O., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
PubChem (n.d.). 6-Hydroxy-5-nitropyridine-3-carboxylic acid. Available at: [Link]
-
PubChem (n.d.). Methyl 6-aminonicotinate. Available at: [Link]
-
Chemistry LibreTexts (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
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- 1. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 4. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 6-Aminonicotinate | 36052-24-1 | TCI AMERICA [tcichemicals.com]
- 6. Sci-Hub. ChemInform Abstract: SYNTHESIS OF PYRIDO(2,3‐B)PYRAZINES AND STUDY OF THEIR ANTITUMOR ACTIVITY / Chemischer Informationsdienst, 1983 [sci-hub.ru]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of substituted pyridines from Methyl 6-nitronicotinate
An Application Guide to the Synthesis of Substituted Pyridines from Methyl 6-Nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] This guide provides a detailed exploration of this compound as a strategic and versatile starting material for the synthesis of a diverse array of substituted pyridines.[5] We delve into the core chemical principles, including Nucleophilic Aromatic Substitution (SNAr) and subsequent functional group transformations, offering field-proven insights into experimental design. This document furnishes detailed, step-by-step protocols, data-driven tables, and mechanistic diagrams to serve as a comprehensive resource for professionals engaged in chemical synthesis and drug discovery.
The Strategic Advantage of this compound
The utility of this compound stems from the powerful electron-withdrawing properties of its substituents. The pyridine ring nitrogen and the ester group at the 3-position both render the aromatic system electron-deficient. The addition of a nitro group (NO₂) at the 6-position profoundly amplifies this effect, transforming the pyridine core into a potent electrophile.[6] This electronic activation is the key to unlocking a variety of synthetic pathways, primarily through Nucleophilic Aromatic Substitution (SNAr), where the nitro group itself can act as a leaving group, and through the chemical versatility of the nitro group for subsequent reduction and functionalization.[5][6]
The Principle of Nucleophilic Aromatic Substitution (SNAr)
Unlike typical aromatic rings which favor electrophilic substitution, highly electron-deficient rings, such as that in this compound, are susceptible to attack by nucleophiles.[7][8] The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, providing significant stabilization that lowers the activation energy of this step.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (the nitrite ion, NO₂⁻).
The strong activation provided by the nitro group makes the C6 position an excellent site for introducing a range of substituents.[6][7]
Caption: General mechanism of SNAr on this compound.
Synthetic Pathways and Protocols
We will explore two primary synthetic strategies originating from this compound: direct displacement of the nitro group via SNAr and a reduction-functionalization sequence.
Caption: Synthetic strategies from this compound.
Pathway A: Direct Nucleophilic Aromatic Substitution
This pathway leverages the activated nature of the C6 position for direct displacement of the nitro group by various nucleophiles.
Protocol 1: Synthesis of Methyl 6-methoxynicotinate
This protocol describes the displacement of the nitro group with a methoxide nucleophile.
-
Principle: Sodium methoxide serves as a potent nucleophile that attacks the electron-deficient C6 position of the pyridine ring, leading to the formation of the corresponding 6-methoxy derivative. The reaction is typically performed in methanol, which acts as both the solvent and the source of the methoxide upon reaction with a base like sodium metal or sodium hydride.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (anhydrous)
-
Sodium methoxide (1.2 - 1.5 eq) or Sodium metal
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add anhydrous methanol.
-
Nucleophile Preparation (if using Sodium): Carefully add sodium metal in small portions to the methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Substrate Addition: Dissolve this compound in anhydrous methanol and add it dropwise to the sodium methoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid until the pH is approximately 7.
-
Workup: Remove the methanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 6-methoxynicotinate as a pure solid.
-
| Nucleophile | Product | Typical Yield (%) |
| Sodium Methoxide | Methyl 6-methoxynicotinate | 85-95% |
| Sodium Ethoxide | Methyl 6-ethoxynicotinate | 80-90% |
| Sodium Phenoxide | Methyl 6-phenoxynicotinate | 70-85% |
| Pyrrolidine | Methyl 6-(pyrrolidin-1-yl)nicotinate | 65-80% |
| Table 1. Representative yields for the SNAr reaction of this compound with various nucleophiles. |
Pathway B: Reduction and Further Functionalization
This powerful two-stage strategy first converts the nitro group into a highly versatile amino group, which then serves as a handle for a wide range of subsequent transformations, including palladium-catalyzed cross-coupling reactions.
Protocol 2: Reduction to Methyl 6-aminonicotinate
The transformation of a nitro group into an amine is a fundamental and reliable reaction in organic synthesis.[10][11] Catalytic hydrogenation is often the cleanest and most efficient method.[12]
-
Principle: The nitro group is reduced to a primary amine using molecular hydrogen in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly chemoselective and efficient, typically proceeding under mild conditions with water as the only byproduct.
-
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen Gas (H₂) balloon or Parr hydrogenator
-
Celite®
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask or a Parr hydrogenation vessel, add this compound and the solvent (methanol or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and preferably under a moist atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the vessel in a Parr apparatus. Purge the flask with hydrogen by evacuating and refilling with H₂ three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon or higher pressure in a Parr apparatus) at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can ignite in air. Quench it with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 6-aminonicotinate, which is often pure enough for subsequent steps without further purification.[13]
-
| Reducing Agent | Solvent | Conditions | Typical Yield (%) | Notes |
| H₂ (1 atm), 10% Pd/C | Methanol | Room Temp, 2-6 h | >95% | Clean, high-yielding, requires H₂ source. |
| Fe Powder, NH₄Cl | Ethanol/Water | Reflux, 1-3 h | 85-95% | Cost-effective, robust, requires aqueous workup. |
| SnCl₂·2H₂O | Ethyl Acetate | Reflux, 2-4 h | 90-98% | Mild conditions, tolerates many functional groups. |
| Table 2. Comparison of common methods for the reduction of this compound.[6][10][12] |
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
With Methyl 6-aminonicotinate in hand, it can be converted to a halopyridine (e.g., Methyl 6-bromonicotinate via a Sandmeyer reaction), which is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds.[14][15][16]
-
Principle: A palladium(0) catalyst facilitates the coupling of an organohalide (Methyl 6-bromonicotinate) with an organoboron compound (e.g., an arylboronic acid). The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14][15]
-
Materials:
-
Methyl 6-bromonicotinate (1.0 eq)
-
Arylboronic Acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, or DMF)
-
-
Procedure:
-
Reaction Setup: To a Schlenk flask, add Methyl 6-bromonicotinate, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Isolation: Purify the crude residue by column chromatography to obtain the desired biaryl product.
-
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88% |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95% |
| Table 3. Representative conditions for Suzuki coupling of a 6-halonicotinate derivative.[14][17] |
Conclusion
This compound is a highly valuable and cost-effective building block for the synthesis of diverse substituted pyridines. Its electronic properties permit facile functionalization through both direct SNAr displacement of the nitro group and a robust reduction-functionalization sequence. The protocols outlined herein provide reliable and scalable methods for accessing 6-alkoxy, 6-amino, and 6-aryl-nicotinate derivatives, which are key intermediates in pharmaceutical and agrochemical research. The strategic application of modern synthetic methods, such as palladium-catalyzed cross-coupling, further expands the synthetic utility of this versatile starting material.
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Application Notes and Protocols for the Catalytic Transformation of Methyl 6-Nitronicotinate and its Derivatives in Medicinal Chemistry
An In-Depth Technical Guide
Abstract
Methyl 6-nitronicotinate is a pivotal starting material in synthetic organic chemistry, serving as a versatile precursor for a wide array of functionalized pyridine derivatives. The strategic transformation of its nitro group and subsequent modifications are fundamental to the construction of complex heterocyclic scaffolds prevalent in modern pharmaceuticals and agrochemicals. This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the key catalytic reactions involving this compound. We delve into the catalytic reduction of the nitro moiety to the corresponding amine and explore subsequent high-utility palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura and Buchwald-Hartwig aminations—on analogous halo-substituted nicotinates. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The ability to precisely functionalize this heterocycle is therefore of paramount importance. This compound offers an accessible entry point into a diverse chemical space. The electron-withdrawing nitro group not only influences the reactivity of the pyridine ring but also serves as a synthetic handle that can be transformed into other key functional groups.
The most crucial initial transformation is the reduction of the nitro group to an amine, yielding Methyl 6-aminonicotinate.[1] This amine is a versatile building block, enabling a plethora of subsequent derivatizations.[1] While the amine itself can be used in various reactions, a common and highly effective strategy in drug discovery involves leveraging the corresponding 6-halo-nicotinates (e.g., chloro- or bromo-derivatives) in palladium-catalyzed cross-coupling reactions. These halogenated analogs are often synthetically accessed from the aminonicotinate or related precursors and provide a more direct and reliable handle for introducing molecular complexity through robust C-C and C-N bond-forming reactions.[2][3]
This guide will focus on these two critical stages: the foundational catalytic hydrogenation of the nitro group and the subsequent, broadly applicable palladium-catalyzed cross-coupling reactions that unlock access to novel chemical entities.
Core Transformation: Catalytic Reduction of the Nitro Group
The reduction of an aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis.[4] This six-electron reduction is most efficiently achieved through catalytic hydrogenation, which offers high yields, clean conversions, and operational simplicity compared to stoichiometric reductants.[5] The resulting product, Methyl 6-aminonicotinate, opens the door to further functionalization, such as amide bond formation, diazotization, or serving as a precursor for halogenated derivatives used in cross-coupling.
The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5] Careful control of reaction conditions is essential to prevent the accumulation of these potentially unstable intermediates and to avoid side reactions.[4]
Caption: Generalized pathway for the catalytic hydrogenation of a nitroarene.
Protocol 1: Heterogeneous Catalytic Hydrogenation of this compound
This protocol describes a standard procedure for the reduction of this compound using palladium on carbon (Pd/C) as the catalyst. The choice of a heterogeneous catalyst is predicated on its ease of removal from the reaction mixture via simple filtration, which simplifies product purification.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd wt. basis, preferably wet to mitigate pyrophoricity)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
-
High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Hydrogen (H₂) gas source
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
Reactor Setup: In a suitable high-pressure vessel, add this compound (1.0 equiv).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C catalyst. The typical catalyst loading ranges from 1 to 5 mol% of palladium relative to the substrate.
-
Solvent Addition: Add the solvent (e.g., Methanol) to the vessel. The concentration should be sufficient to ensure good stirring, typically in the range of 0.1-0.5 M.
-
Sealing and Purging: Securely seal the reactor. Purge the system 3-5 times with an inert gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.[4]
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure, commonly between 50 and 500 psi (3.5 to 35 bar).[6]
-
Reaction: Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (often, room temperature is sufficient, but 40-60 °C can be used to accelerate the reaction). Monitor the reaction progress by observing the hydrogen uptake.
-
Completion and Work-up: Once hydrogen uptake ceases, stop the reaction and allow the vessel to cool to room temperature.
-
Venting and Filtration: Carefully vent the excess hydrogen and purge the vessel with inert gas. Dilute the reaction mixture with additional solvent and carefully filter it through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry in the air. Quench it with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 6-aminonicotinate, which can be further purified by crystallization or column chromatography if necessary.
Table 1: Comparison of Catalysts for Nitroarene Reduction
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ (50-500 psi), MeOH or EtOAc, RT-60°C | Highly active, good functional group tolerance, easy to remove. | Can be pyrophoric; may cause dehalogenation in sensitive substrates. |
| Raney® Ni | H₂ (50-1000 psi), EtOH, RT-80°C | Lower cost than palladium.[5] | Pyrophoric, requires careful handling, may not be as chemoselective.[5] |
| Pt/C or PtO₂ | H₂ (50-500 psi), various solvents, RT | Effective for challenging reductions, less prone to dehalogenation than Pd/C. | Higher cost, may require acidic additives for optimal activity. |
| Transfer Hydrogenation | Pd@Fe₃O₄, THDB, H₂O, 80°C[7] | Avoids high-pressure H₂ gas, uses a green solvent.[7] | Requires a hydrogen donor, may need higher temperatures. |
Palladium-Catalyzed Cross-Coupling of Halonicotinate Derivatives
While the amino group of Methyl 6-aminonicotinate is a valuable functional handle, the most robust and widely used strategies for constructing complex drug-like molecules involve palladium-catalyzed cross-coupling reactions on the corresponding halo-derivatives (e.g., Methyl 6-chloro- or 6-bromonicotinate).[2] These reactions offer a powerful and predictable way to form new carbon-carbon and carbon-nitrogen bonds.[8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the pre-eminent method for forming biaryl linkages in the pharmaceutical industry due to its broad functional group tolerance and the general stability and low toxicity of its boronic acid reagents.[3][9] However, coupling of pyridine-containing substrates can be challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[3][10] The development of specialized ligands has largely overcome this issue.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 6-Bromonicotinate
This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl 6-bromonicotinate with an arylboronic acid. The use of a catalyst like Pd(dppf)Cl₂ is common for heteroaromatic substrates.
Materials:
-
Methyl 6-bromonicotinate (1.0 equiv)
-
(Hetero)arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add Methyl 6-bromonicotinate, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 85-110 °C) for the required time (2-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki Coupling of Pyridine Halides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Substrate | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | Bromo-pyridines | [9] |
| Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 80-100 | Pyridyl-sulfonyl fluorides | [11] |
| PXPd2 | K₂CO₃ | Methanol | Reflux | Dichloro-nicotinamides | [12] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13] This transformation is indispensable for accessing N-aryl pyridine motifs. The success of this reaction, particularly with electron-deficient heteroaryl halides, is highly dependent on the choice of a sterically bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[14][15]
Protocol 3: Buchwald-Hartwig Amination of Methyl 6-Chloronicotinate
This protocol outlines a procedure for coupling an amine with Methyl 6-chloronicotinate. Chloro-pyridines are often more cost-effective but less reactive than their bromo counterparts, necessitating the use of more active catalyst systems.[16]
Materials:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
Primary or secondary amine (1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2.5 mol%)
-
Phosphine ligand (e.g., XPhos, Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed tube)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add the Methyl 6-chloronicotinate and the solvent. Stir for a few minutes to allow for catalyst activation.
-
Amine Addition: Add the amine coupling partner (if liquid, via syringe; if solid, along with the other reagents).
-
Reaction: Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Safety and Handling Considerations
-
Catalytic Hydrogenation: The use of flammable hydrogen gas under pressure is hazardous. Reactions should only be performed in appropriate, well-maintained high-pressure reactors by trained personnel. The exothermic nature of nitro group reduction can lead to thermal runaways if not properly controlled.[4] Heterogeneous catalysts like Pd/C and Raney® Ni can be pyrophoric upon exposure to air, especially after the reaction; they should always be handled wet and never allowed to dry on filter paper in the open.[4]
-
Cross-Coupling Reactions: Many palladium precatalysts and phosphine ligands are air- and moisture-sensitive. They should be handled under an inert atmosphere (glovebox or Schlenk line). Solvents must be anhydrous and degassed to prevent catalyst deactivation and ensure reproducibility. Strong bases like NaOtBu are corrosive and hygroscopic and require careful handling.
Conclusion
This compound is a highly valuable platform molecule for the synthesis of complex pyridine-containing compounds. The catalytic transformations detailed in this guide—catalytic hydrogenation to form the key aminonicotinate intermediate, followed by palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions on the corresponding halo-analogs—represent a robust and versatile toolkit for medicinal chemists. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can efficiently generate diverse libraries of novel molecules for drug discovery and development programs.
References
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Shafi, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
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Xu, G., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(33), 5873-5876. Available at: [Link]
-
Kailasam, K., et al. (2020). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 5(3), 1593-1603. Available at: [Link]
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ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available at: [Link]
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Li, H., et al. (2020). Catalytic hydrogenation of nitroarenes. Bio-protocol, 10(14), e3686. Available at: [Link]
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Kiss, L., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2688-2693. Available at: [Link]
-
Rojas, J. J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(8), 624-630. Available at: [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14, 2697-2704. Available at: [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. Available at: [Link]
-
Al-Masoudi, N., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(1), 582-592. Available at: [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8, 4437-4442. Available at: [Link]
-
Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). Available at: [Link]
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-
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ResearchGate. (2008). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. Available at: [Link]
-
Yang, W., et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(18), 3193-3196. Available at: [Link]
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The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
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Protocol for the reduction of the nitro group on Methyl 6-nitronicotinate
Application Note & Protocol Guide: Reduction of Methyl 6-Nitronicotinate
Abstract: This document provides a comprehensive technical guide for the reduction of the nitro group on this compound to synthesize Methyl 6-aminonicotinate, a versatile building block in pharmaceutical and chemical industries.[1] The guide critically evaluates three prevalent reduction methodologies: Catalytic Hydrogenation, Tin(II) Chloride Reduction, and Iron/Ammonium Chloride Reduction. It delves into the mechanistic rationale, operational advantages, and limitations of each protocol. Detailed, step-by-step experimental procedures are provided, supplemented by process flow diagrams, a comparative data summary, and a troubleshooting guide to empower researchers, scientists, and drug development professionals to select and execute the optimal strategy for their specific laboratory context and scale.
Introduction and Strategic Considerations
The transformation of a nitro group to an amine is a fundamental and enabling reaction in organic synthesis. The target product, Methyl 6-aminonicotinate, is a key intermediate for various biologically active molecules.[1] The starting material, this compound, possesses a pyridine ring system, which, due to the strong electron-withdrawing nature of the nitro group, is rendered electron-deficient.[2] This electronic property influences the choice of reduction method, as the pyridine nitrogen can interact with catalysts or reagents. Furthermore, the presence of a methyl ester functionality necessitates chemoselectivity, avoiding hydrolysis or reduction of the ester group.
The selection of an appropriate reduction protocol is a strategic decision based on several factors:
-
Scale of Reaction: Laboratory-scale syntheses may favor methods with simple workups, while large-scale industrial preparations prioritize cost and safety.[3]
-
Available Equipment: Catalytic hydrogenation requires specialized high-pressure reactors, which may not be available in all laboratories.[4][5][6]
-
Chemoselectivity: The chosen method must selectively reduce the nitro group without affecting the ester or the pyridine ring.
-
Safety & Environmental Impact: Reagents like tin salts present waste disposal challenges, while high-pressure hydrogen gas carries inherent safety risks.[7][8]
This guide will compare three robust methods to navigate these considerations effectively.
Comparative Analysis of Reduction Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Principle & Rationale: Catalytic hydrogenation is often the cleanest method for nitro group reduction, typically proceeding with high yield and producing water as the only stoichiometric byproduct.[9] The reaction involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C). The reaction mechanism involves the adsorption of the nitro compound and hydrogen onto the palladium surface, followed by a stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[10][11] This method is highly regarded for its efficiency and the ease of product purification, as the catalyst is simply filtered off post-reaction.
Advantages:
-
High Yield & Purity: Generally provides excellent yields of clean product, simplifying downstream processing.
-
Green Chemistry: Water is the primary byproduct, making it an environmentally benign option.
-
Catalyst Recyclability: The Pd/C catalyst can often be recovered and reused.[12]
Limitations:
-
Specialized Equipment: Requires a high-pressure hydrogenation reactor (e.g., a Parr shaker) and a source of high-purity hydrogen gas.[4][13]
-
Safety Concerns: Handling hydrogen gas requires strict safety protocols to mitigate risks of fire or explosion. The catalyst itself can be pyrophoric, especially after use.[5][8]
-
Catalyst Poisoning: The pyridine nitrogen can sometimes inhibit catalyst activity, although this is less common with palladium than with other catalysts like platinum.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (MeOH), reagent grade
-
High-purity Hydrogen gas (H₂)
-
Celite® (diatomaceous earth)
-
High-pressure hydrogenation vessel
Procedure:
-
Vessel Preparation: Ensure the high-pressure vessel is clean and dry. Purge the vessel with an inert gas like nitrogen to remove any residual oxygen.[5]
-
Charging the Reactor: To the vessel, add this compound (1.0 eq). Under a nitrogen atmosphere, carefully add 10% Pd/C (5-10 mol% Pd). Add a sufficient volume of methanol to fully dissolve the substrate and create a slurry (approx. 10-20 mL per gram of substrate).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions.[4] Pressurize the vessel with nitrogen to ~50 psi, then vent. Repeat this nitrogen purge cycle 3-5 times to ensure an inert atmosphere.[5]
-
Hydrogenation: After the final nitrogen vent, pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring or shaking. The reaction is often exothermic, and a slight temperature increase may be observed.[5]
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or LC-MS analysis of a carefully depressurized and sampled aliquot.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel 3-5 times with nitrogen.[4]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air, as it can be pyrophoric.[5] Wash the filter cake with a small amount of methanol.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 6-aminonicotinate. The product is often of high purity but can be further purified by recrystallization if necessary.
Process Flow Diagram: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Protocol 2: Tin(II) Chloride (SnCl₂) Reduction
Principle & Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds.[14] The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, or in a polar solvent like ethanol.[7] SnCl₂ acts as a single-electron donor, and the overall process involves a series of proton-coupled electron transfers that convert the nitro group to an amine.[7][15] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes or certain protecting groups) are present.
Advantages:
-
Mild Conditions: The reaction often proceeds at room temperature or with gentle heating.
-
Good Chemoselectivity: Tolerant of many functional groups that might be reduced under hydrogenation conditions.[7]
-
No Specialized Pressure Equipment: Can be performed in standard laboratory glassware.
Limitations:
-
Stoichiometric Reagent: Requires a large excess of the tin reagent, leading to significant metal waste.
-
Complex Workup: The workup procedure is often tedious. It requires careful basification to break up the tin-amine complex and remove tin salts, which can form emulsions or gelatinous precipitates.[7][16]
-
Toxicity and Waste: Tin compounds are toxic and require specialized waste disposal procedures.
Detailed Experimental Protocol: SnCl₂ Reduction
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5-10 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol or suspend it in concentrated HCl.[7]
-
Reagent Addition: Add SnCl₂·2H₂O (3-5 eq) portion-wise to the stirred suspension. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux or a manageable temperature.
-
Reaction: Heat the mixture to reflux (typically 50-70 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup - Quenching and Basification: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add a concentrated NaOH solution to neutralize the acid and precipitate tin salts (as tin oxides/hydroxides). Adjust the pH to >10.[7] This step must be done cautiously as it is highly exothermic.
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the tin precipitates. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product, which may require further purification by column chromatography or recrystallization.
Protocol 3: Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction
Principle & Rationale: Reduction using iron metal in the presence of an electrolyte like ammonium chloride is a cost-effective and scalable alternative to both catalytic hydrogenation and tin-based methods.[3][17] The reaction is believed to proceed via single-electron transfer from the iron surface.[18] Ammonium chloride acts as a mild proton source and helps maintain a slightly acidic pH, preventing the formation of a passivating layer of iron oxides on the metal surface. This method is often preferred in industrial settings due to its low cost, operational simplicity, and reduced toxicity compared to tin.[3]
Advantages:
-
Cost-Effective: Iron powder is inexpensive and readily available.[17]
-
Milder than Fe/HCl: Avoids the use of strong acids, which can be beneficial for acid-sensitive substrates.[3]
-
Scalable: The procedure is robust and has been successfully scaled to large batches.[3]
Limitations:
-
Heterogeneous Mixture: Requires efficient stirring to ensure good contact between the substrate and the iron powder.
-
Workup: Similar to the tin reduction, the workup involves filtering off a large amount of solid iron/iron oxide sludge.[3]
-
Reaction Time: Can sometimes be slower than other methods.
Detailed Experimental Protocol: Fe/NH₄Cl Reduction
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Celite®
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq), ethanol, water, and ammonium chloride (3-5 eq).
-
Reagent Addition: Heat the mixture to reflux (around 80 °C). Add the iron powder (3-5 eq) portion-wise to the vigorously stirred solution.
-
Reaction: Maintain the mixture at reflux. Monitor the reaction by TLC until all the starting material has been consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or another suitable solvent.[3]
-
Solvent Removal: Combine the filtrate and washings. Remove the bulk of the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add water and extract several times with a suitable organic solvent like ethyl acetate or DCM.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the organic solution to obtain the crude product. Purify by column chromatography or recrystallization as needed.
Data Summary and Troubleshooting
Comparative Data Table
| Parameter | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) | Iron/Ammonium Chloride (Fe/NH₄Cl) |
| Primary Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl | Fe powder, NH₄Cl |
| Typical Conditions | 50-100 psi H₂, RT, MeOH | Reflux, EtOH or HCl | Reflux, EtOH/H₂O |
| Workup Simplicity | High (Filtration) | Low (Basification, Filtration) | Medium (Filtration, Extraction) |
| Chemoselectivity | Good (can reduce C=C, C≡C) | Excellent (Tolerates most groups) | Excellent (Tolerates most groups) |
| Cost | High (Catalyst, Equipment) | Medium (Reagent, Waste) | Low (Reagents) |
| Safety Concerns | Flammable H₂, Pyrophoric catalyst | Corrosive acid, Toxic tin waste | Large volume of iron sludge |
| Scalability | Excellent (with proper equipment) | Moderate (limited by workup) | Excellent |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (All Methods) | Insufficient reagent/catalyst; Poor stirring; Low temperature. | Add more reducing agent; Increase stirring rate; Increase reaction temperature or time. |
| Stalled Hydrogenation | Catalyst poisoning or deactivation. | Filter and add fresh catalyst; Ensure substrate and solvent are pure. |
| Formation of Byproducts | Over-reduction; Side reactions (e.g., ester hydrolysis). | Reduce reaction time/temperature; Use a milder reagent system (e.g., SnCl₂). |
| Difficult Workup (SnCl₂/Fe) | Gelatinous precipitate; Emulsion formation. | Ensure pH is strongly basic (>10); Add more Celite during filtration; Add brine to break emulsions. |
Visualization of Method Selection
The choice of protocol depends heavily on available resources and synthetic goals. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting a reduction protocol.
Conclusion
The reduction of this compound to Methyl 6-aminonicotinate can be accomplished effectively through several methods. Catalytic hydrogenation stands out as the cleanest and most efficient protocol, provided the necessary high-pressure equipment is available and safety measures are strictly followed. For laboratory-scale synthesis where chemoselectivity is paramount and pressure reactors are unavailable, SnCl₂ reduction offers a reliable, albeit workup-intensive, alternative. For large-scale or cost-sensitive applications, the Fe/NH₄Cl system presents a robust, scalable, and economical solution. By understanding the underlying principles, advantages, and practical limitations of each method, researchers can confidently select and implement the most suitable protocol to achieve their synthetic objectives.
References
- Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
- Vertex AI Search. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Vertex AI Search. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
- BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
- csbsju.edu. (n.d.). Aromatic Side Chain Reduction: Nitro.
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer.
- University of Pittsburgh. (2012, March 6). Hydrogenation Reactions - safety.pitt.edu.
- Sassykovа, L. R. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
- Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.
- Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.
- Sassykovа, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate.
- NCERT. (n.d.). Amines.
- Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
- University of Rochester. (2026). Workup - Tin Byproducts. Department of Chemistry.
- ChemSpider. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride.
- ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- Ahmed, N., & van Lier, J. E. (n.d.). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. ResearchGate.
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Application Notes & Protocols: The Strategic Use of Methyl 6-Nitronicotinate Derivatives in Agrochemical Synthesis
Abstract
Substituted pyridine scaffolds are foundational to a significant portion of modern agrochemicals due to their favorable biological activity and tunable physicochemical properties. Among the myriad of pyridine-based building blocks, nitropyridine esters serve as exceptionally versatile intermediates. This document provides a detailed guide for researchers and synthetic chemists on the strategic application of methyl 6-nitronicotinate derivatives, particularly focusing on the transformation of the nitro group to generate key amino-intermediates for the synthesis of advanced agrochemical compounds. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols for key transformations, and present data in a clear, actionable format.
Introduction: The Pyridine Core and the Synthetic Power of the Nitro Group
The pyridine ring is a privileged scaffold in agrochemical discovery, forming the core of numerous successful insecticides, herbicides, and fungicides. The strategic functionalization of this ring is paramount to modulating a compound's mode of action, systemic properties, and metabolic stability. Methyl nicotinate derivatives, in particular, offer three key points for chemical modification: the ester, the pyridine ring itself, and substituents at various positions.
While "this compound" is a specific target, its close analog, methyl 6-chloro-5-nitronicotinate , is a commercially available and highly valuable starting material.[1][2] The true synthetic power of this molecule lies in the nitro group. The conversion of an aromatic nitro group into an amino group is one of the most reliable and fundamental transformations in organic synthesis.[3] This reduction unlocks a wealth of subsequent chemical reactions, making the resulting methyl 6-aminonicotinate a critical and versatile building block for constructing complex agrochemical architectures.[4] This guide will focus on this pivotal transformation and the subsequent utility of the generated amine.
Core Directive: From Nitro to Amino - A Gateway to Agrochemical Scaffolds
The primary synthetic strategy revolves around the reduction of the nitro group. This transformation is highly efficient and typically proceeds with high yield, providing a clean entry into the corresponding aniline-type derivative. The resulting amino group is a nucleophilic handle that can be readily elaborated through various reactions to build the complex structures required for biological activity.
The Causality Behind Experimental Choices: Catalytic Transfer Hydrogenation
While several methods exist for nitro group reduction, catalytic transfer hydrogenation (CTH) using a palladium on carbon (Pd/C) catalyst and a hydrogen donor like ammonium formate is often preferred in a research and development setting over high-pressure hydrogen gas.[5]
-
Safety and Practicality: CTH avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible and safer for standard laboratory setups.
-
Selectivity: This method is generally very selective for the reduction of the nitro group, leaving other functional groups like esters and even some halogens intact under controlled conditions.
-
Mechanism: In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide. The in situ generated hydrogen is then transferred to the nitro group on the catalyst surface, leading to its reduction.[5]
This strategic choice provides a robust and reproducible method for accessing the key amino intermediate, which is the cornerstone of the subsequent synthetic protocols.
Workflow Visualization
The overall synthetic logic is to transform a readily available, electron-deficient nitropyridine into a versatile, electron-rich aminopyridine, which can then be used to build a variety of agrochemical precursors.
Sources
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- 5. mdpi.com [mdpi.com]
The Strategic Utility of Substituted Nitronicotinates in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unlocking Complex Scaffolds from a Versatile Pyridine Building Block
In the intricate landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within the diverse family of pyridine-based reagents, substituted methyl nicotinates, particularly those bearing nitro and halo functionalities, have emerged as powerful and versatile building blocks. This guide provides an in-depth exploration of the application of Methyl 6-chloro-5-nitronicotinate , a key intermediate, in the drug discovery pipeline. While the broader class of methyl 6-nitronicotinates is of interest, the chloro-substituted variant has garnered significant attention due to its demonstrated utility in the synthesis of complex, biologically active molecules, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.
This document will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its application in key synthetic transformations, and contextualize its role in the creation of targeted therapies. We will explore its reactivity, focusing on the strategic manipulation of its functional groups to construct intricate molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe implementation in a synthetic workflow. Methyl 6-chloro-5-nitronicotinate is a stable, crystalline solid under standard laboratory conditions.
| Property | Value | References |
| Chemical Name | methyl 6-chloro-5-nitropyridine-3-carboxylate | [1] |
| CAS Number | 59237-53-5 | [1] |
| Molecular Formula | C₇H₅ClN₂O₄ | [1] |
| Molecular Weight | 216.58 g/mol | [1] |
| Appearance | Off-white to grey solid | |
| Melting Point | 76 °C | [2] |
| Boiling Point | 317.8 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in common organic solvents | |
| pKa | -4.81 (Predicted) | [2] |
Safety Information:
Methyl 6-chloro-5-nitronicotinate is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3][4] For detailed safety information, please consult the Material Safety Data Sheet (MSDS).[3][4]
Core Reactivity and Strategic Applications in Synthesis
The synthetic utility of Methyl 6-chloro-5-nitronicotinate stems from the orthogonal reactivity of its key functional groups: the chloro, nitro, and methyl ester moieties. The pyridine ring is rendered electron-deficient by the powerfully electron-withdrawing nitro group and the chloro substituent. This electronic profile makes the C6-position, bearing the chlorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr) . This reaction is a cornerstone of its application, allowing for the introduction of a wide variety of nucleophiles to build molecular complexity.
Simultaneously, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , enabling the formation of carbon-carbon bonds.[5][6][7][8] The nitro group, following its crucial role in activating the ring for nucleophilic attack, can be readily reduced to an amino group, which can then be further functionalized or participate in intramolecular cyclization reactions. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification or interaction with biological targets.
This multi-faceted reactivity allows for a convergent and efficient approach to the synthesis of complex heterocyclic systems.
Application Showcase: Synthesis of PARP Inhibitors
A prime example of the strategic application of Methyl 6-chloro-5-nitronicotinate is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. These drugs exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[9][10][11][12]
Signaling Pathway: The Mechanism of Action of PARP Inhibitors
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs).[10][13] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[11][13] In the presence of a PARP inhibitor, this catalytic activity is blocked. Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion.[9][10] In healthy cells, these stalled replication forks and resulting double-strand breaks (DSBs) can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HR pathway is deficient. This leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[9][12]
Experimental Workflow: Synthesis of a Niraparib Precursor
Niraparib is a potent PARP inhibitor where the core heterocyclic scaffold can be constructed using Methyl 6-chloro-5-nitronicotinate. The following workflow outlines the key transformations.
Detailed Protocol 1: Synthesis of the Pyrazolo[3,4-c]pyridine Core
This protocol details the initial and crucial nucleophilic aromatic substitution and subsequent cyclization to form the core heterocyclic system of a Niraparib precursor.
Materials:
-
Methyl 6-chloro-5-nitronicotinate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of Methyl 6-chloro-5-nitronicotinate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the desired pyrazolo[3,4-c]pyridine intermediate as a solid.
Causality and Experimental Insights:
-
The choice of ethanol as a solvent is crucial as it is polar enough to dissolve the starting materials and is compatible with the reflux conditions.
-
The dropwise addition of hydrazine hydrate helps to control any initial exotherm.
-
The electron-withdrawing nitro group is essential for activating the C6 position for the initial nucleophilic attack by hydrazine. The subsequent intramolecular cyclization is spontaneous under these conditions.
Detailed Protocol 2: Reduction of the Nitro Group
This protocol describes the selective reduction of the nitro group to an amine, a key step for subsequent coupling reactions.
Materials:
-
Pyrazolo[3,4-c]pyridine intermediate from Protocol 1
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water mixture
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Celite® for filtration
Procedure:
-
Suspend the pyrazolo[3,a-c]pyridine intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the amino-pyrazolo[3,4-c]pyridine product.
Causality and Experimental Insights:
-
The iron/ammonium chloride system is a classic and effective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities. It is generally milder and more selective than catalytic hydrogenation for this type of substrate.
-
Vigorous stirring is necessary to ensure good contact between the solid reactants.
-
Filtration through Celite® is essential for the complete removal of fine iron particles and iron hydroxides.
Broader Applications in Drug Discovery
While the synthesis of PARP inhibitors is a prominent application, the utility of Methyl 6-chloro-5-nitronicotinate extends to other areas of drug discovery. Its ability to serve as a scaffold for the creation of diverse heterocyclic libraries makes it a valuable tool for lead discovery and optimization. For instance, the resulting amino-pyridopyrazole core can be a precursor for the synthesis of various kinase inhibitors and immunomodulatory agents. The strategic functionalization of this core allows for the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
Methyl 6-chloro-5-nitronicotinate is a high-value, versatile building block in the drug discovery pipeline. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and subsequent transformations, provides a reliable and efficient route to complex heterocyclic scaffolds. The successful application of this intermediate in the synthesis of PARP inhibitors like Niraparib underscores its strategic importance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this and related nitronicotinate derivatives in the quest for novel and effective therapeutics.
References
-
Kim, C., & Yu, Y. (2025). Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology. [Link][9][12]
-
ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. Retrieved January 17, 2026, from [Link][13]
-
Gunderson, A. J., & Jelinic, P. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 11, 637111. [Link][10]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved January 17, 2026, from [Link][11]
-
Annual Reviews. (2024). Mechanism of Action of PARP Inhibitors. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved January 17, 2026, from [Link][1]
-
LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved January 17, 2026, from [Link][2]
- Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.
- Google Patents. (n.d.). A novel synthetic method for preparing an anticancer medicine Niraparib.
- Google Patents. (n.d.). Processes for the preparation of Niraparib and intermediates thereof.
- Google Patents. (n.d.). Processes for the preparation of niraparib and intermediates thereof.
-
National Center for Biotechnology Information. (2024). An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. ACS Measurement Science Au, 4(1), 2–10. [Link]
- Google Patents. (n.d.). Process for preparing intermediate of anti-tumor drug niraparib and ....
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved January 17, 2026, from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Retrieved January 17, 2026, from [Link][8]
- Google Patents. (n.d.). Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
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- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. annualreviews.org [annualreviews.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of Methyl 6-Nitronicotinate: A Technical Support Guide
For researchers and professionals in pharmaceutical development and organic synthesis, the preparation of Methyl 6-nitronicotinate is a critical step in the synthesis of various active pharmaceutical ingredients. While the nitration of methyl nicotinate is a foundational electrophilic aromatic substitution, the reaction's intricacies can often lead to a range of byproducts, impacting yield and purity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles to empower you to navigate the challenges of this synthesis with confidence.
Troubleshooting Guide: From Unexpected TLC Spots to Low Yields
This section addresses specific experimental issues, tracing them back to their likely chemical origins and offering targeted solutions.
Issue 1: Multiple Product Spots on TLC, Indicating Isomeric Byproducts
-
Question: My TLC plate shows the main product spot, but also two or three other persistent spots with similar Rf values. What are these and how can I avoid them?
-
Answer: The presence of multiple product spots strongly suggests the formation of regioisomeric mononitro- and dinitro- byproducts alongside your target this compound. The pyridine ring and the methyl ester group both direct the incoming electrophile (the nitronium ion, NO₂⁺), leading to a mixture of isomers.
-
Probable Byproducts:
-
Methyl 2-nitronicotinate and Methyl 4-nitronicotinate: The electron-withdrawing nature of the pyridine nitrogen and the ester group deactivates the ring, but nitration can still occur at other positions.
-
Dinitrated Products: Under forcing conditions, a second nitration can occur, leading to various dinitro-isomers.
-
-
Causality and Solution: The formation of these isomers is highly dependent on reaction temperature.
-
| Reaction Temperature | Observed Outcome | Recommended Action |
| Too High (>10 °C) | Increased formation of dinitrated and other isomeric byproducts. The higher kinetic energy overcomes the activation barriers for substitution at less favored positions. | Maintain strict temperature control, ideally between 0-5 °C, during the addition of the nitrating mixture. Use an ice-salt bath for more efficient cooling. |
| Optimal (0-5 °C) | Favors the formation of the thermodynamically more stable this compound. | Monitor the internal reaction temperature closely with a calibrated thermometer. |
Issue 2: Significant Amount of Unreacted Starting Material
-
Question: After the reaction and work-up, I've recovered a large amount of my starting material, methyl nicotinate. What went wrong?
-
Answer: A low conversion rate points to issues with the activation of the nitrating agent or insufficient reaction time. The generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acid is a critical equilibrium step.[1][2]
-
Causality and Solution:
-
Insufficient Acid Catalyst: Sulfuric acid is not just a solvent; it's a catalyst that protonates nitric acid to facilitate the formation of the nitronium ion.[3][4] An inadequate amount of sulfuric acid will result in a low concentration of the active electrophile.
-
Moisture Contamination: Water can hydrolyze the nitronium ion and dilute the sulfuric acid, reducing its efficacy.
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored concentrated nitric acid (≥68%) and sulfuric acid (≥98%).
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use.
-
Optimize Reagent Stoichiometry: A common ratio is a 1:1 to 1:2 mixture of nitric acid and sulfuric acid. Ensure this is measured accurately.
-
Reaction Time: While keeping the temperature low, allow the reaction to stir for a sufficient duration (typically 1-3 hours). Monitor the reaction progress by TLC.
-
-
Issue 3: Dark-Colored Reaction Mixture and Purification Difficulties
-
Question: My reaction mixture turned dark brown/black, and after work-up, I have an oily, impure product that is difficult to crystallize. What causes this and how can I purify my product?
-
Answer: A dark coloration often indicates oxidative side reactions and the formation of polymeric byproducts. The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the degradation of the starting material and product.
-
Causality and Solution:
-
Overheating: Localized heating during the addition of the nitrating mixture can initiate oxidative decomposition.
-
Incorrect Reagent Addition: Adding the methyl nicotinate to the hot nitrating mixture, rather than the other way around, can cause a rapid, uncontrolled reaction.
-
-
Purification Strategy:
-
Aqueous Work-up: Quench the reaction mixture by pouring it carefully over crushed ice. This will precipitate the crude product and help to remove some of the water-soluble, highly polar impurities.
-
Neutralization: Carefully neutralize the acidic solution with a base like sodium bicarbonate or sodium carbonate until the pH is ~7.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is the most effective method for separating the desired product from colored impurities and isomeric byproducts. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanistic basis for the formation of this compound as the major product?
-
A1: The synthesis is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺) is the electrophile. The ester group at the 3-position and the nitrogen atom in the pyridine ring are both electron-withdrawing, which deactivates the ring towards electrophilic attack. However, they direct the incoming electrophile to specific positions. The interplay of these directing effects favors substitution at the 6-position.
-
-
Q2: Can I use a different nitrating agent?
-
A2: While a mixture of nitric and sulfuric acid is standard, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can be used. This reagent is sometimes employed in cases where the substrate is sensitive to strong acids. However, it is more expensive and requires strictly anhydrous conditions.
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess the purity and compare the Rf value to a standard.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure of the final product.
-
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Byproduct Formation Pathways
Caption: Influence of reaction conditions on byproduct formation.
References
-
University of Toronto. (n.d.). Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link][1]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation of Benzene. Retrieved from [Link][2]
-
Khan Academy. (n.d.). Nitration of benzene. Retrieved from [Link]
-
PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link][5]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link][4]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. [Link][6]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link][7]
-
Chemistry LibreTexts. (n.d.). Nitration of Benzene and Substituted Benzenes. Retrieved from [Link]
-
Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]
-
YouTube. (2019, January 3). nitration of aromatic compounds [Video]. [Link][3]
Sources
Technical Support Center: Optimizing the Synthesis of Methyl 6-nitronicotinate
Welcome to the technical support center for the synthesis of Methyl 6-nitronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure high product purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower your experimental success.
Overview of the Primary Synthetic Pathway
The most common and scalable route to this compound involves a two-step process starting from the readily available 6-hydroxynicotinic acid.
-
Electrophilic Nitration: The pyridine ring of 6-hydroxynicotinic acid is nitrated, typically at the 5-position, using a mixture of concentrated sulfuric acid and nitric acid to yield 6-hydroxy-5-nitronicotinic acid.[1]
-
Fischer Esterification: The carboxylic acid functionality of the nitrated intermediate is then esterified with methanol, using an acid catalyst like sulfuric acid, to produce the final product, this compound.[2]
This sequential approach is favored for its use of accessible reagents and generally reliable outcomes.
Sources
Troubleshooting failed reactions involving Methyl 6-nitronicotinate
Answering the call of complex molecular synthesis, this Technical Support Center provides a focused troubleshooting guide for researchers, scientists, and drug development professionals working with Methyl 6-nitronicotinate. As a Senior Application Scientist, my aim is to move beyond simple procedural lists, offering a deeper understanding of the causality behind experimental challenges and solutions. This guide is structured to address issues from the ground up, starting with general reaction failures and progressing to the nuances of specific, critical transformations.
Section 1: Foundational Troubleshooting & FAQs
This section addresses broad issues that can plague any reaction involving this compound, focusing on the fundamentals of reaction setup, substrate stability, and monitoring.
Q1: My reaction with this compound shows no consumption of starting material. What are the primary causes for this inertia?
A1: A stalled reaction is a common yet frustrating issue, typically pointing to a fundamental problem with reagents, conditions, or the setup itself. The electron-deficient nature of the pyridine ring, exacerbated by the C-6 nitro group, makes the molecule's reactivity highly dependent on precise conditions.
Expert Analysis (The "Why"): Reaction inertia often stems from one of four areas: (1) Insufficient Activation Energy , meaning the temperature is too low; (2) Poor Reagent Quality , where reactants or catalysts are degraded or impure; (3) Inadequate Mixing or Solubility , preventing reactants from interacting effectively; or (4) Catalyst Inhibition , where impurities or byproducts poison the catalyst.
Troubleshooting Protocol: A systematic check is the most efficient way to diagnose the problem. Follow this workflow to identify the root cause.[1]
Q2: What are the primary stability and handling concerns for this compound?
A2: this compound is a stable compound under standard laboratory conditions but possesses two key functional groups—a methyl ester and a nitro group on an electron-poor pyridine ring—that are susceptible to degradation under certain conditions.
Expert Analysis (The "Why"):
-
Hydrolysis: The methyl ester is vulnerable to hydrolysis under both strong acidic and basic conditions, which would yield 6-nitronicotinic acid. This is particularly relevant during aqueous workups.[2] Using mild bases like sodium bicarbonate for neutralization is crucial.
-
Incompatible Reagents: As a nitroaromatic compound, it should be handled with care. It is incompatible with strong oxidizing and reducing agents outside of controlled reaction conditions.[3][4] Strong nucleophiles can also potentially react with the electron-deficient ring, although this is less common without a leaving group.
Recommended Handling and Storage:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage | Store in a cool, dry place, tightly sealed under an inert atmosphere (N₂ or Ar). | Prevents moisture absorption which can lead to slow hydrolysis and protects from atmospheric contaminants.[5] |
| pH during Workup | Maintain pH between 4 and 8 during aqueous extraction. | Avoids acid- or base-catalyzed hydrolysis of the methyl ester.[2] |
| Incompatibilities | Avoid strong acids, strong bases, and potent reducing/oxidizing agents. | Prevents unintended degradation or hazardous reactions.[4] |
Section 2: Troubleshooting Specific Chemical Transformations
This section delves into common, specific reactions performed on this compound and provides targeted advice for overcoming typical failures.
Q3: My reduction of the nitro group to form Methyl 6-aminonicotinate is low-yielding and produces a complex mixture. How can I achieve a clean conversion?
A3: The reduction of an aromatic nitro group is a cornerstone transformation, but achieving high selectivity in the presence of a reducible ester group requires careful selection of the reducing agent and reaction conditions.
Expert Analysis (The "Why"): The challenge lies in the similar reactivity of the nitro and ester groups towards certain reducing agents.
-
Harsh Reducing Agents: Potent hydride sources like LiAlH₄ are generally unsuitable as they can reduce both the nitro group and the ester, leading to a mixture of products including the corresponding amino alcohol.[6]
-
Catalytic Hydrogenation Issues: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a classic method, it can sometimes be too aggressive or lead to side reactions if not properly controlled. Catalyst poisoning from impurities can also halt the reaction.[6][7]
-
Metal/Acid Reductions: The use of metals like iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in acidic media is often the most reliable method for selectively reducing aromatic nitro groups in the presence of esters.[6][7] The acidic conditions are generally mild enough to avoid significant ester hydrolysis during the reaction.
Troubleshooting and Optimization Strategy:
Recommended Protocol: Selective Reduction with Tin(II) Chloride This method is highly reliable for achieving chemoselective reduction of the nitro group.[8]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product, Methyl 6-aminonicotinate, can be purified by flash column chromatography.
Q4: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a halogenated this compound derivative is failing. What are the specific challenges with this substrate?
A4: Performing cross-coupling reactions on a pyridine ring that is heavily substituted with electron-withdrawing groups (EWG) like a nitro and an ester group presents unique challenges to the standard catalytic cycle. Failure is often due to electronic effects, catalyst selection, or instability of the coupling partners.
Expert Analysis (The "Why"):
-
Oxidative Addition: This initial, often rate-limiting, step can be surprisingly difficult. While EWGs typically accelerate oxidative addition to aryl halides, the pyridine nitrogen itself can act as a ligand for the palladium center, inhibiting its catalytic activity.[9]
-
Reductive Elimination: This final, product-forming step can be sluggish. The formation of a C-C or C-N bond from a highly electron-poor pyridine ring is often electronically disfavored, potentially leading to catalyst decomposition or side reactions before the desired product is released.[10]
-
Substrate/Reagent Instability:
-
For Suzuki Coupling: The boronic acid partner is susceptible to protodeboronation (hydrolysis), especially under the basic conditions required for the reaction. This side reaction is a primary cause of low yields.[11][12]
-
For Buchwald-Hartwig Amination: The strong bases used (e.g., NaOtBu, K₃PO₄) can potentially react with the ester group or other sensitive functionalities on the substrate.[13]
-
Key Optimization Parameters for Challenging Couplings:
| Parameter | Troubleshooting Action | Rationale |
| Catalyst/Ligand | Switch to a more electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[9][11] | These ligands stabilize the palladium center, promote both oxidative addition and reductive elimination, and can prevent catalyst inhibition by the pyridine nitrogen. |
| Base | Screen different bases. For Suzuki, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. For Buchwald-Hartwig, a weaker base like K₂CO₃ might be necessary if the substrate is base-sensitive.[11][14] | The choice of base is critical for activating the boronic acid (Suzuki) or deprotonating the amine (Buchwald-Hartwig) without causing substrate degradation. |
| Solvent | Ensure the use of anhydrous, degassed solvents. For Suzuki, aprotic solvents like dioxane or toluene are common. For Buchwald-Hartwig, toluene is a standard choice.[15][16] | Oxygen can deactivate the Pd(0) catalyst, and water can lead to protodeboronation of the boronic acid. |
| Additives | For difficult Suzuki couplings, consider adding a small amount of water or using a phase-transfer catalyst if reagent solubility is an issue.[10] | Water can sometimes accelerate the transmetalation step with boronic acids, but it must be carefully controlled to avoid protodeboronation. |
General Protocol for a Robust Suzuki Coupling Setup:
-
Inert Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen.
-
Reagent Addition: To the flask, add the halogenated this compound derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., dioxane) via syringe. Bubble argon through the stirred mixture for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos) under a positive flow of argon.
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
- Benchchem. Technical Support Center: Optimizing Reaction Conditions for 6-Methylnicotinonitrile.
- Benchchem.
- MedChemExpress.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Sigma-Aldrich.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- Wikipedia. Reduction of nitro compounds.
- Benchchem.
- Reddit. Problems with Suzuki coupling.
- Wikipedia.
- Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Organic Chemistry Portal. Nitro Reduction.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- Wordpress.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)
- University of Groningen research portal.
- ChemRxiv.
- moltus research laboratories private limited.
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- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Methyl 6-Methylnicotinate Manufacturer in Maharashtra - Best Price [moltuslab.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 15. reddit.com [reddit.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Challenges in the scale-up synthesis of Methyl 6-nitronicotinate
Welcome to the technical support center for the synthesis of Methyl 6-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important intermediate. The information provided herein is synthesized from established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield, purity, and, most importantly, safety, particularly during scale-up. The most common synthetic route involves the nitration of a pyridine derivative followed by esterification. This guide will focus on the challenges associated with a plausible and common pathway: the nitration of 6-hydroxynicotinic acid, followed by a Fischer esterification to yield the final product.
The primary challenges in this synthesis revolve around the highly exothermic nature of the nitration reaction, the potential for byproduct formation, and the purification of the final product. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.
Core Synthesis Pathway
The synthesis of this compound can be logically approached in two primary stages. The following diagram illustrates this proposed synthetic workflow.
How to minimize impurity formation in Methyl 6-nitronicotinate reactions
Welcome to the technical support center for Methyl 6-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding impurity formation in reactions involving this versatile intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and minimize the formation of common impurities, ensuring the highest possible purity of your target molecules.
Introduction to this compound Chemistry
This compound is a key building block in organic synthesis, valued for its reactive sites that allow for diverse chemical transformations. The ester moiety can undergo hydrolysis, amidation, or reduction, while the nitro group is a precursor for an amino group, which opens up a vast landscape of further derivatization. However, the interplay of these functional groups can also lead to specific impurities if reaction conditions are not carefully controlled. This guide will walk you through the most common challenges and their solutions.
Part 1: Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Presence of 6-Nitronicotinic Acid in the Product
Symptom: You observe a significant amount of a more polar byproduct in your TLC or HPLC analysis, which you suspect to be the corresponding carboxylic acid.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Moisture in Reaction | Esters are susceptible to hydrolysis, especially in the presence of acid or base catalysts. Trace amounts of water in your solvents or reagents can lead to the formation of 6-nitronicotinic acid. Solution: Ensure all solvents are rigorously dried using appropriate drying agents (e.g., molecular sieves). Use freshly opened, anhydrous grade reagents whenever possible. |
| Incomplete Esterification | If you are synthesizing this compound from 6-nitronicotinic acid, the reaction may not have gone to completion. Fischer esterification is an equilibrium-limited process.[1] Solution: To drive the equilibrium towards the product, use a large excess of methanol or employ a method to remove water as it forms, such as a Dean-Stark apparatus. Ensure you are using an adequate amount of an acid catalyst like sulfuric acid.[1][2] |
| Basic Workup Conditions | During workup, washing with aqueous basic solutions (e.g., sodium bicarbonate) to neutralize acid catalysts can promote saponification (base-catalyzed ester hydrolysis) if contact time is prolonged or the base is too concentrated.[3] Solution: Use a mild base like a saturated sodium bicarbonate solution and perform the wash quickly, preferably at low temperatures. Ensure the organic layer is separated promptly after washing. |
| Acid-Catalyzed Hydrolysis | If your reaction is run under acidic conditions for an extended period, especially at elevated temperatures, acid-catalyzed hydrolysis can occur.[3] Solution: Monitor the reaction progress closely using TLC or HPLC to avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the workup immediately. |
Workflow for Minimizing Hydrolysis
Caption: Workflow to minimize the formation of 6-nitronicotinic acid.
Issue 2: Formation of Over-Oxidized or Side-Reaction Products
Symptom: You detect byproducts with different oxidation states or unexpected functional groups, particularly during the synthesis of the nicotinate ring itself.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Harsh Nitration Conditions | If synthesizing the nitro-substituted ring, aggressive nitrating agents or high temperatures can lead to the formation of dinitro-species or other side products. |
| Over-Oxidation of Precursors | When synthesizing from precursors like 2-methyl-5-ethylpyridine, over-oxidation can lead to the formation of di-acids like isocinchomeronic acid.[1][4] Solution: Carefully control the reaction temperature and the rate of addition of the oxidizing agent (e.g., nitric acid).[1][5] Optimize the stoichiometry of the oxidant to favor the desired mono-oxidation.[1] |
| Presence of Impurities in Starting Material | Impurities in the starting materials can lead to the formation of unexpected side products. Solution: Ensure the purity of your starting materials before beginning the reaction. Purification of starting materials by distillation or recrystallization may be necessary. |
Logical Relationship for Preventing Over-Oxidation
Caption: Key control points to prevent over-oxidation byproducts.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my this compound reaction to avoid byproduct formation?
A1: Regular monitoring is crucial. We recommend using Thin-Layer Chromatography (TLC) for a quick, qualitative assessment of the consumption of starting material and formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[6] These techniques allow you to determine the optimal reaction time, preventing the formation of degradation products that can arise from prolonged exposure to reaction conditions.
Q2: What are the best practices for purifying crude this compound?
A2: The choice of purification method depends on the nature of the impurities.
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from both more polar impurities (like the corresponding carboxylic acid) and less polar byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for removing minor impurities. Solvents like ethanol or ethyl acetate/hexanes mixtures are often suitable.[7]
-
Distillation: For liquid products or those with sufficient thermal stability, vacuum distillation can be effective, especially for separating components with different boiling points.[1]
Q3: My subsequent reaction involves reducing the nitro group. What impurities should I watch out for?
A3: The reduction of the nitro group to an amine is a common transformation. Potential impurities include:
-
Incomplete Reduction Products: Depending on the reducing agent and conditions, you may see intermediate products such as the nitroso or hydroxylamine species.
-
Over-reduction: If other reducible functional groups are present (like the ester), strong reducing agents like LiAlH₄ could potentially reduce the ester to an alcohol.[8] If only the nitro group is to be reduced, milder conditions (e.g., catalytic hydrogenation with Pd/C, or using SnCl₂) are preferred.
-
Dehalogenation: If your molecule contains a halogen (e.g., Methyl 6-chloro-5-nitronicotinate), catalytic hydrogenation can sometimes lead to dehalogenation as a side reaction.
Q4: Can impurities in common lab solvents and reagents affect my reaction?
A4: Absolutely. Common reactive impurities in excipients and solvents can include aldehydes, peroxides, and trace metals.[9] For instance, peroxides in solvents like THF or diethyl ether can lead to unwanted oxidation. Aldehyde impurities can potentially react with other functional groups. It is always best practice to use high-purity, and when necessary, freshly distilled or purified solvents for sensitive reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your starting material in a suitable solvent to create a reference spot. At various time points (e.g., T=0, 1h, 2h), take a small aliquot of your reaction mixture, dilute it, and spot it on the origin line. Co-spotting the starting material and reaction mixture can also be helpful.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate).
-
Analyze: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot for the product has appeared and its intensity is no longer increasing.
Protocol 2: Standard Aqueous Workup to Minimize Ester Hydrolysis
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to 0-5°C.
-
Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Monitor the pH to ensure it does not become strongly basic.
-
Extract the Product: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate.[2] Perform multiple extractions (e.g., 3 times) to ensure complete recovery.[1]
-
Wash the Organic Layer: Combine the organic layers and wash them with water and then with brine to remove residual salts and water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
References
- Benchchem. Technical Support Center: Optimizing Reaction Conditions for 6-Methylnicotinonitrile.
- Benchchem.
- ChemicalBook.
- PubChem.
- ChemicalBook.
- PubChem.
- Methyl-6-methyinicotin
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
- ChemicalBook.
- PrepChem.com.
- ChemicalBook.
- Google Patents.
- PubChem.
- Tokyo Chemical Industry (India) Pvt. Ltd.
- PubMed Central.
- Quora.
- Patsnap. Synthesis method of 6-methyl nicotine - Eureka.
- Google Patents.
- Chemistry LibreTexts. 21.7: Chemistry of Esters.
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Technical Support Center: Navigating the Thermal Instability of Nitropyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitropyridine compounds. This guide is designed to provide expert-driven insights and practical troubleshooting for the challenges associated with the thermal instability of this important class of molecules. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental observations, empowering you to design safer, more robust experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Nitropyridine Instability
This section addresses the most common foundational questions regarding the thermal behavior of nitropyridine compounds.
Q1: What are the primary chemical reasons for the thermal instability of nitropyridine compounds?
A: The thermal instability of nitropyridine compounds is primarily rooted in the electronic nature of the nitro group (-NO₂) and its interaction with the pyridine ring. The core issues are:
-
Weak C-NO₂ Bond: The bond connecting the nitro group to the aromatic ring is often the weakest link in the molecule. It has a relatively low bond-dissociation energy, making it susceptible to homolytic cleavage at elevated temperatures, which is a primary initial step in decomposition.[1][2]
-
Autocatalysis: The initial decomposition often releases nitrogen oxides (NOx), which can catalyze further decomposition of the remaining material.[3] This autocatalytic process can lead to a rapid acceleration of the decomposition reaction, posing a significant safety hazard.[2]
-
Intramolecular Rearrangements: Depending on the substitution pattern, some nitropyridines can undergo intramolecular rearrangements. For instance, a substituent ortho to the nitro group can facilitate unique decomposition pathways, sometimes with lower activation energies than simple C-NO₂ bond cleavage.[1][4]
-
Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which activates the pyridine ring but can also contribute to instability pathways.[5] The overall stability is a delicate balance of these electronic effects.
Q2: How do different substituents on the pyridine ring affect its thermal stability?
A: Substituents play a critical role in modulating the thermal stability of nitropyridines through electronic and steric effects.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) can increase electron density on the ring. This can sometimes stabilize the molecule, but in other cases, it can create reactive sites or participate in specific decomposition mechanisms, such as the formation of furoxans in adjacent amino-nitro substituted systems.
-
Electron-Withdrawing Groups (EWGs): Additional EWGs, such as cyano (-CN) or other nitro groups, further decrease the electron density of the ring.[6] This can sometimes enhance stability by strengthening the aromatic system, but it also increases the energetic potential of the molecule.
-
Steric Hindrance: Bulky substituents, particularly those ortho to the nitro group, can provide steric shielding.[6] This can hinder intermolecular interactions that might lead to decomposition and can also force the nitro group out of plane with the aromatic ring, which may alter the decomposition mechanism.[7]
-
N-Oxide Group: The presence of an N-oxide functionality introduces a new dimension. While it can facilitate certain synthetic transformations, it also adds another potential site for thermal decomposition, generally making these compounds highly energetic.[8] Aromatic N-oxides are typically more stable than aliphatic amine oxides but can still decompose at elevated temperatures (above ~150 °C).[9]
Q3: What is the influence of the physical state (crystal structure, particle size) on thermal stability?
A: The physical state is as crucial as the molecular structure. The performance and stability of energetic materials are governed by both intramolecular bonds and the crystal structure.[10][11]
-
Polymorphism: Nitropyridines can exist in different crystalline forms, or polymorphs. Each polymorph has a unique crystal lattice, leading to different intermolecular interactions, crystal densities, and, consequently, different thermal stabilities and decomposition kinetics.[12][13] A less stable polymorph may have a significantly lower decomposition temperature.
-
Crystal Density: Generally, for energetic materials, higher crystal density is desirable as it often correlates with better detonation performance.[14] However, the relationship with thermal stability is complex and depends on the specific packing arrangement and intermolecular forces.[15][16]
-
Particle Size and Surface Area: Smaller particles have a larger surface-to-volume ratio. This can lead to a lower onset temperature of decomposition, as there are more surface sites where decomposition can initiate.
Part 2: Troubleshooting Guides for Experimental Challenges
This section provides structured, Q&A-based solutions to specific problems you may encounter during your research.
Issue 1: Unexpected or Inconsistent Thermal Analysis Results
Q: My Differential Scanning Calorimetry (DSC) thermogram shows a sharp exotherm at a much lower temperature than expected, or the results vary significantly between batches. What is the root cause?
A: This is a common and critical issue that points to underlying variations in your material or experimental setup. The cause is often multifactorial, stemming from sample purity, physical form, or interaction with the analysis equipment.
Causality Analysis: An unexpected exotherm indicates that the energy barrier for decomposition has been lowered. Inconsistent results between batches suggest that the batches are not identical in their chemical or physical properties. The primary suspects are:
-
Impurities: Residual solvents, starting materials, or synthetic byproducts can catalyze decomposition. For example, acidic or basic impurities can significantly lower the decomposition temperature.[2]
-
Polymorphism: Different batches may have crystallized into different polymorphs, each with its own unique thermal profile.[12] A transition from a more stable to a less stable form during heating can also appear as a thermal event.
-
Sample-Pan Interaction: The material of the DSC pan (e.g., aluminum, copper, gold-plated stainless steel) can sometimes react with the sample at elevated temperatures, especially under oxidative conditions.
-
Atmosphere: The presence of oxygen (air atmosphere) can lead to oxidative decomposition pathways that occur at lower temperatures than anaerobic decomposition (N₂ or Ar atmosphere).[17]
Issue 2: Runaway Reaction During Scale-Up
Q: A small-scale synthesis of a nitropyridine derivative was successful, but attempting to scale up resulted in a dangerous thermal runaway. Why did this happen and how can it be prevented?
A: This is a classic problem in process chemistry where the heat transfer dynamics change dramatically with scale. What is safe on a milligram scale can be catastrophic on a multigram scale.
Causality Analysis: The core issue is the change in the surface-area-to-volume ratio.
-
Heat Generation vs. Dissipation: The total heat generated by an exothermic reaction is proportional to the volume (mass) of the reactants. However, the rate at which this heat can be dissipated to the environment is proportional to the surface area of the reactor.
-
Scaling Effect: As you scale up a reaction, the volume increases by the cube of the dimension (r³), while the surface area only increases by the square (r²). This means heat is generated much faster than it can be removed, causing the internal temperature to rise.
-
Self-Acceleration: For decomposition reactions, the rate increases exponentially with temperature (Arrhenius relationship). The rising internal temperature accelerates the reaction, which generates even more heat, creating a vicious cycle that leads to a thermal runaway.[2]
Part 3: Standardized Protocols for Thermal Stability Assessment
Accurate and reproducible data is the foundation of safe chemical handling. The following are standardized, step-by-step protocols for the most common thermal analysis techniques.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and onset temperature of decomposition of a nitropyridine compound. DSC is often used as a primary screening tool.[18]
Methodology:
-
Sample Preparation: Precisely weigh 1-3 mg of the finely ground, dry sample into a DSC pan.[19] For energetic materials, using a hermetically sealed pan is crucial to contain any pressure generated during decomposition.
-
Reference: Prepare an identical, empty, hermetically sealed pan to serve as the reference.[19]
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Set the temperature program. A typical screening program is a ramp from ambient temperature to 350-400 °C at a heating rate of 10 °C/min.[19]
-
-
Data Acquisition: Initiate the temperature program and record the heat flow versus temperature.
-
Data Analysis:
-
Melting Point (Tₘ): Identify the peak of the endothermic event corresponding to melting.
-
Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak.[19]
-
Decomposition Onset (Tₒₙₛₑₜ): Determine the onset temperature of the first major exothermic event using the tangent method. This value is a critical indicator of thermal stability.
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of a sample as a function of temperature, revealing decomposition stages and thermal stability limits.
Methodology:
-
Sample Preparation: Weigh 3-5 mg of the sample into a TGA crucible (ceramic or platinum is common).
-
Instrument Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with the desired atmosphere (e.g., Nitrogen or Air) at a constant flow rate.
-
Set the temperature program, typically matching the DSC conditions for direct comparison (e.g., ramp from ambient to 400 °C at 10 °C/min).[19]
-
-
Data Acquisition: Begin the program and record the sample mass as a function of temperature.
-
Data Analysis:
-
TGA Curve: Plot the percent mass vs. temperature. The initial temperature of significant mass loss is an indicator of the start of decomposition.[19]
-
DTG Curve: Plot the first derivative of the TGA curve (d(mass)/dT). The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.[19][20]
-
Data Summary Table
The following table provides representative thermal analysis data for related compounds to illustrate the type of information generated by these protocols.
| Compound | Method | Tₒₙₛₑₜ (°C) (DSC) | Tₘₐₓ (°C) (DTG) | Key Observation |
| 2-methoxyamino-3,5-dinitro-pyridine | DSC | ~160 | - | Melts just before decomposition, indicating good solid-state stability.[21] |
| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | DSC/TGA | 285 | 300 | High thermal stability for an N-oxide derivative.[8] |
| Mononitrotoluenes (2-NT isomer) | DSC/ARC | ~170 | - | Known to undergo hazardous autocatalytic decomposition.[2] |
Part 4: References
-
Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025). TA Instruments.
-
Li, Y., et al. (2023). Regulation of stability and density of energetic materials via isomerism. Physical Chemistry Chemical Physics.
-
Xu, S., et al. (2024). The Structural Regulation and Properties of Energetic Materials: A Review. MDPI.
-
Li, Y., et al. (2023). Regulation of stability and density of energetic materials via isomerism. ResearchGate.
-
Kaddah, D., et al. (2021). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. ResearchGate.
-
Musuc, A. M., et al. (2007). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. ResearchGate.
-
BenchChem Technical Support Team. (2025). Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview. Benchchem.
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
-
Bhattacharya, S., & Puri, P. (2018). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC - PubMed Central.
-
Chen, J. R., & Kao, C. S. (2016). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
-
Wolan, A., & Kasprzyk, M. (2023). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI.
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. Benchchem.
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
-
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Tech Briefs.
-
Xu, S., et al. (2024). The Structural Regulation and Properties of Energetic Materials: A Review. ResearchGate.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
-
Price, T. J., et al. (2023). Crystal Structure Prediction of Energetic Materials. ACS Publications.
-
Thermogravimetric analysis (TGA) thermal analysis curves for the used combustible materials' samples. (n.d.). ResearchGate.
-
Zhang, J., et al. (2025). Breaking the Density-Thermal Stability Trade-Off: Targeted Design and Construction of an Energetic Co-crystal. PubMed.
-
Differential scanning calorimetry. (n.d.). Wikipedia.
-
Price, T. J., et al. (2023). Crystal Structure Prediction of Energetic Materials. University of Southampton ePrints.
-
Drab, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
-
Petzer, J. P., & Kruger, H. G. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
-
Krygowski, T. M., & Szatylowicz, H. (2015). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate.
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Technical Support Center: Strategies for the Selective Functionalization of Methyl 6-nitronicotinate
Welcome to the technical support center for Methyl 6-nitronicotinate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this versatile building block. The strategic placement of the nitro, ester, and a potential leaving group on the pyridine core makes this scaffold a powerful precursor for a diverse range of functionalized heterocycles. However, this polyfunctionality also presents unique challenges in achieving selective transformations.
This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common experimental pitfalls and offer field-proven strategies to optimize your reactions, ensuring both efficiency and selectivity.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The electron-deficient nature of the pyridine ring, activated by the C5-nitro group, makes the C6-position highly susceptible to nucleophilic attack. This is a primary strategy for introducing carbon, nitrogen, oxygen, and sulfur nucleophiles. The most common starting material for this transformation is Methyl 6-chloro-5-nitronicotinate.
Frequently Asked Questions & Troubleshooting
Q1: My SNAr reaction with an amine/alkoxide on Methyl 6-chloro-5-nitronicotinate is sluggish and gives a low yield. What are the most common causes?
A1: Low yields in this SNAr reaction typically stem from four key areas: substrate activation, leaving group ability, nucleophile potency, and reaction conditions.
-
Substrate Activation: The pyridine nitrogen and the C5-nitro group strongly activate the C6-position for nucleophilic attack.[1][2] This activation is critical for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[3][4] If your substrate lacks this specific electronic arrangement, the reaction will be inherently slow. For Methyl 6-chloro-5-nitronicotinate, the activation is sufficient.
-
Leaving Group: While chloride is a competent leaving group, fluoride is often superior in SNAr reactions.[5] This is counterintuitive compared to SN2 reactions. In SNAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon more electrophilic.[5] If you are struggling with a chloro- or bromo-pyridine, consider synthesizing the fluoro-analogue.
-
Nucleophile Potency: Weak nucleophiles will react slowly. For alcohols or amines, deprotonation with a suitable base is essential to increase their nucleophilicity. Ensure the base is strong enough to fully deprotonate the nucleophile but not so strong that it causes side reactions.
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They dissolve the reactants and stabilize the charged Meisenheimer complex without quenching the nucleophile's reactivity.[5]
-
Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[5] If you see no reaction at room temperature, gradually increase the heat. Microwave irradiation can be an excellent tool for rapidly and safely reaching higher temperatures.
-
Water: The presence of water can be detrimental, leading to the hydrolysis of the starting material to Methyl 6-hydroxy-5-nitronicotinate.[5] Ensure your reagents and solvent are anhydrous.
-
Troubleshooting Workflow for Low-Yielding SNAr Reactions
Here is a decision-making workflow to diagnose and solve issues with your SNAr reaction.
Caption: Decision workflow for troubleshooting SNAr reactions.
Q2: I am observing hydrolysis of my methyl ester group during the SNAr reaction. How can I prevent this?
A2: Ester hydrolysis is a common side reaction, especially under basic conditions at elevated temperatures. To mitigate this:
-
Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH. A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate amine or alcohol nucleophiles without attacking the ester. For very sensitive substrates, an organic base like DIPEA can be used.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Anhydrous Conditions: As mentioned, water in the presence of base can lead to saponification. Use dry solvents and reagents.
Section 2: Chemoselective Reduction of the C5-Nitro Group
Transforming the C5-nitro group into an amine is a crucial step for accessing a wide range of biologically active molecules. The primary challenge is to perform this reduction with high chemoselectivity, leaving the C3-methyl ester intact.
Frequently Asked Questions & Troubleshooting
Q1: I need to reduce the nitro group to an amine without affecting the methyl ester. What are the most reliable methods?
A1: Standard reducing agents like LiAlH₄ will indiscriminately reduce both the nitro group and the ester, leading to a mixture of products.[6] Therefore, chemoselective methods are required.
| Method | Reductant System | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (balloon or Parr), Pd/C or PtO₂ catalyst | MeOH or EtOH, room temp. | High yield, clean reaction, mild conditions. | Catalyst can be pyrophoric; requires specialized equipment for high pressure. |
| Metal-Acid Reduction | Fe powder, NH₄Cl or SnCl₂, HCl | EtOH/H₂O, reflux | Inexpensive, robust, effective.[7] | Often requires strongly acidic conditions, workup can be tedious. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux | Avoids the use of gaseous hydrogen. | Can sometimes be slower than direct hydrogenation. |
| Borohydride-Metal System | NaBH₄, FeCl₂ | EtOH/H₂O, 25-28 °C | Excellent chemoselectivity, high yields (up to 96%), mild conditions.[8][9][10] | Requires careful control of stoichiometry. |
Of these, the NaBH₄-FeCl₂ system is a particularly effective modern alternative that demonstrates high selectivity for reducing nitroarenes in the presence of esters.[8][10]
Experimental Protocol: Selective Nitro Reduction using NaBH₄-FeCl₂ [8][10]
This protocol is adapted from literature procedures demonstrating high selectivity.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and FeCl₂ (1.0 equiv).
-
Solvent: Add ethanol (or another suitable solvent) to dissolve the starting materials.
-
Addition of Reductant: Cool the mixture in an ice bath. Add NaBH₄ (2.5 equiv) portion-wise over 15-20 minutes, monitoring for gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (e.g., 25-28 °C) for 12 hours or until completion as monitored by TLC or LCMS.
-
Workup: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine by flash column chromatography on silica gel.
Q2: My reduction is incomplete, or I'm isolating the N-hydroxylamine intermediate. How do I ensure full conversion to the amine?
A2: Formation of the hydroxylamine is a common outcome of partial reduction.[11]
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For metal-based reductions, the surface of the metal can become passivated, so using a finer powder or activating the metal (e.g., with dilute HCl) can help.
-
Reaction Time/Temperature: Incomplete reactions often just need more time or gentle heating to drive them to completion.
-
Choice of Reductant: If you consistently isolate the hydroxylamine, you may need a stronger or more efficient reducing system. Catalytic hydrogenation is often very effective at ensuring complete reduction to the amine.
Caption: Pathway for the selective reduction of the nitro group.
Section 3: Palladium-Catalyzed Cross-Coupling at the C6-Position
For substrates like Methyl 6-chloro-5-nitronicotinate, the C6-halide is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C6-position, but the reaction is failing. What are the critical parameters for this electron-deficient system?
A1: Suzuki couplings on electron-deficient heteroaryl chlorides can be challenging.[12] Success hinges on the correct choice of catalyst, ligand, and base.
-
Catalyst/Ligand: Standard Pd(PPh₃)₄ may not be effective. The electron-deficient nature of the substrate can make the initial oxidative addition step difficult. More electron-rich and sterically hindered phosphine ligands are often required to promote this step and stabilize the palladium center. Consider using ligands like SPhos, XPhos, or catalysts like PXPd2, which have shown high efficiency for coupling with heteroaryl chlorides.[12][13]
-
Base: The choice of base is critical not only for the catalytic cycle but also for preventing side reactions. A moderately strong base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like NaOH to avoid ester hydrolysis. The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[14]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, though anhydrous conditions can also be effective depending on the specific catalyst system.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: My Buchwald-Hartwig amination reaction is giving poor results. How do I choose the right ligand and conditions?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[15] Its success is highly dependent on the ligand.
-
Ligand Selection: For challenging substrates like electron-deficient heteroaryl chlorides, first-generation ligands are often inadequate. Modern, sterically bulky biaryl phosphine ligands are essential. Ligands such as RuPhos, BrettPhos, or XPhos are designed to facilitate both the oxidative addition and the final reductive elimination steps, which can be difficult with these substrates.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16]
-
Ammonia Equivalents: If you need to install a primary amine (-NH₂), using ammonia gas can be difficult. Reagents like lithium bis(trimethylsilyl)amide serve as effective ammonia equivalents.[16][17]
Q3: What are the main challenges with performing a Sonogashira coupling on this substrate?
A3: The Sonogashira reaction couples a terminal alkyne with an aryl halide.[18] The key challenges are:
-
Catalyst System: This reaction typically uses a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[19] The copper is believed to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.
-
Glaser Homocoupling: A major side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a diyne.[20] This can be minimized by running the reaction under strictly anaerobic conditions and using an amine base (like triethylamine or DIPEA), which also serves as a solvent.
-
Copper-Free Conditions: To avoid the Glaser coupling side product, various copper-free Sonogashira protocols have been developed.[20][21] These often require specific ligands and conditions but can provide cleaner reaction profiles.
References
-
ResearchGate. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
Thieme Chemistry. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. (2022). Selective nitro reduction in the synthesis of 'real-world' targets. [Link]
-
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2023). SNAr troubleshooting. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
The Synthetic Organic Chemist's Companion. Nitro Reduction - Common Conditions. [Link]
-
ACS Publications. (2011). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reactivity of Methyl 6-Nitronicotinate
Welcome to the technical support center for Methyl 6-nitronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the side reactions of this compound, providing in-depth explanations and practical troubleshooting strategies to ensure the success of your experiments. Our approach is rooted in established chemical principles and field-proven insights to help you anticipate and mitigate potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing low yields and multiple byproducts when performing a reaction with this compound in the presence of a strong base. What could be the cause?
Answer:
When working with this compound, the use of strong bases can lead to a number of undesired side reactions, primarily due to the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitro group. The primary side reactions to consider are hydrolysis of the methyl ester and reactions involving the nitro group.
Causality and Mechanism:
-
Saponification (Ester Hydrolysis): Strong bases, such as sodium hydroxide or potassium hydroxide, will readily catalyze the hydrolysis of the methyl ester to the corresponding carboxylate salt (6-nitronicotinate). This reaction is often irreversible and proceeds via a nucleophilic acyl substitution mechanism. While this may be a desired transformation in some cases, it is a common cause of low yields if the ester functionality is intended to be retained for subsequent steps.
-
Reactions at the Pyridine Ring: The nitro group at the 6-position strongly activates the pyridine ring for nucleophilic attack. While less common with simple hydroxide, stronger bases or nucleophiles can potentially react with the ring itself, leading to complex mixtures.
Troubleshooting and Protocol Recommendations:
-
Choice of Base: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine. For reactions requiring deprotonation of a carbon acid, consider bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures, although careful control is necessary to avoid competing reactions.
-
Reaction Conditions: Perform the reaction at the lowest possible temperature to minimize the rate of ester hydrolysis. Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times.
-
Protecting Groups: If the ester is not involved in the desired transformation but is sensitive to the reaction conditions, consider converting it to a more robust protecting group prior to the problematic step.
Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. At which position is the substitution most likely to occur, and what are the potential side reactions?
Answer:
The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The regioselectivity of the substitution is dictated by the position of this activating group.
Regioselectivity:
The nitro group at the 6-position activates the positions ortho and para to it. In the case of this compound, the 2-position (ortho) and the 4-position (para) are the most likely sites for nucleophilic attack. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.
Potential Side Reactions:
-
Displacement of the Nitro Group: While the nitro group is a strong activating group, under forcing conditions or with certain nucleophiles, it can also act as a leaving group, leading to the formation of a 6-substituted nicotinate derivative.
-
Reaction with the Ester: As mentioned previously, nucleophiles can also attack the ester carbonyl, leading to amide formation (with amine nucleophiles) or other ester derivatives. This is a competitive reaction that can be minimized by using less nucleophilic reagents or by performing the reaction at lower temperatures.
-
Formation of Meisenheimer Complexes: The initial attack of a nucleophile on the electron-deficient pyridine ring forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] In some cases, these complexes can be stable enough to be isolated or may lead to subsequent, unexpected reaction pathways.[1]
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 3: I am trying to reduce the nitro group of this compound to an amino group. I am observing a complex mixture of products. What are the likely side reactions?
Answer:
The reduction of an aromatic nitro group can proceed through several intermediates, and achieving a clean conversion to the amine requires careful selection of the reducing agent and reaction conditions.
Potential Side Reactions during Reduction:
-
Incomplete Reduction: The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reduction is not complete, these intermediates may be present in the final product mixture.
-
Reduction of the Pyridine Ring: Strong reducing agents, such as catalytic hydrogenation at high pressure and temperature, can lead to the reduction of the pyridine ring itself, resulting in piperidine derivatives.
-
Reduction of the Ester Group: Some reducing agents, particularly metal hydrides like lithium aluminum hydride (LiAlH4), can reduce the methyl ester to a primary alcohol.
-
Dimerization Reactions: Under certain conditions, intermediates of the nitro reduction can dimerize to form azo or azoxy compounds.
Recommended Reduction Methods and Troubleshooting:
| Reducing Agent | Typical Conditions | Potential Side Reactions & Comments |
| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric pressure | Generally a clean and effective method. Over-reduction of the pyridine ring is possible under harsh conditions (high pressure/temperature). |
| Fe, NH₄Cl | Ethanol/Water, reflux | A classic and often reliable method. The reaction is heterogeneous, and reaction times can be long. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Effective for many nitroarenes. The workup can be complicated due to the formation of tin salts. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, room temperature | A mild reducing agent, but may not be strong enough for complete reduction in all cases. |
Troubleshooting Workflow for Nitro Group Reduction
Caption: Troubleshooting workflow for the reduction of the nitro group in this compound.
Question 4: I have hydrolyzed the methyl ester of this compound to the corresponding carboxylic acid (6-nitronicotinic acid). Now I want to perform a decarboxylation. What conditions are suitable, and are there any potential issues?
Answer:
Decarboxylation of pyridinecarboxylic acids typically requires high temperatures. The presence of the nitro group can influence the ease of decarboxylation.
Decarboxylation Conditions:
-
Thermal Decarboxylation: Heating 6-nitronicotinic acid, often in a high-boiling solvent such as quinoline or diphenyl ether, with a copper catalyst (e.g., copper powder or copper(I) oxide) is a common method for decarboxylation.[2]
-
Acid-Catalyzed Decarboxylation: In some cases, heating the carboxylic acid in a strong mineral acid can promote decarboxylation, though this may also lead to other side reactions.
Potential Issues and Side Reactions:
-
Incomplete Reaction: Decarboxylation often requires high temperatures, and achieving complete conversion can be challenging.
-
Decomposition: At the high temperatures required for decarboxylation, the starting material and product may be susceptible to thermal decomposition, leading to charring and the formation of complex byproducts.
-
Reactions of the Nitro Group: The nitro group itself may not be stable under the harsh conditions of thermal decarboxylation and could undergo reduction or other transformations, especially in the presence of a metal catalyst.
Experimental Considerations:
-
Inert Atmosphere: It is advisable to perform high-temperature decarboxylations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Careful control of the reaction temperature is crucial to balance the rate of decarboxylation with the rate of decomposition.
-
Monitoring: Monitoring the reaction by following the evolution of CO₂ can be a useful way to track its progress.
Decarboxylation Reaction Scheme
Caption: General reaction scheme for the decarboxylation of 6-nitronicotinic acid.
References
- Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666.
-
Wikipedia. (2023). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. Retrieved from [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude Methyl 6-Nitronicotinate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the purification of crude Methyl 6-nitronicotinate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively.
A Note on Compound Identity: this compound vs. Isomers
Before proceeding, it is crucial to address the nomenclature of the target compound. The direct nitration of methyl nicotinate, an electrophilic aromatic substitution reaction, is electronically directed by the ester group (-COOCH₃) and the pyridine nitrogen. Both are deactivating groups, which direct incoming electrophiles to the meta-position (position 5).[1][2][3] Therefore, the primary product of a direct nitration reaction is expected to be Methyl 5-nitronicotinate .
The formation of this compound would require a synthetic route other than direct nitration of the parent ester. This guide will address the purification challenges common to nitrated pyridine esters, with the understanding that your crude product may contain a mixture of isomers or be the result of a specific, non-standard synthesis.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My crude product is a dark brown or yellow oil/solid. What causes this discoloration and how can I remove it?
Answer:
This is a frequent issue when working with nitrated aromatic compounds. The discoloration typically stems from two main sources:
-
Residual Nitrating Agents: The synthesis likely involves a mixture of concentrated nitric and sulfuric acids.[1][4] Trace amounts of these strong acids can remain even after initial quenching, leading to charring and side reactions upon heating or concentration.
-
Nitrophenolic Byproducts: Formation of minor, highly colored byproducts is common in nitration reactions.
Troubleshooting Protocol: Decolorization
-
Neutralizing Wash (Aqueous Workup): Before any other purification step, it is critical to remove residual acids.
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate CO₂ gas; perform in a separatory funnel with frequent venting.
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Activated Carbon Treatment: If the product remains colored after an effective acid-base workup, activated carbon can be used.
-
Dissolve the crude solid in a suitable solvent for recrystallization (e.g., methanol or ethanol) at an elevated temperature.
-
Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).
-
Stir the hot solution for 5-10 minutes. Caution: Do not boil, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.
-
Allow the clear, hot filtrate to cool slowly for recrystallization.
-
Question 2: My NMR analysis shows significant starting material (Methyl nicotinate) and other isomeric impurities. How can I separate these?
Answer:
The presence of starting material indicates an incomplete reaction, while isomers are common due to the complex electronics of the pyridine ring. Flash column chromatography is the most effective method for separating these closely related compounds.
Workflow: Purification by Flash Column Chromatography
Caption: Workflow for Purification via Flash Chromatography.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your starting material, desired product, and other impurities, with the desired product having an Rf value of ~0.3. A common starting point is a mixture of Hexanes and Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using a slurry of your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). This prevents band broadening. Gently add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only your pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Question 3: My product fails to crystallize and "oils out" of solution. What should I do?
Answer:
"Oiling out" occurs when a compound is insoluble in the crystallization solvent at low temperatures but melts below the boiling point of the solvent, or when impurities significantly depress the melting point.
Troubleshooting Protocol: Inducing Crystallization
-
Re-evaluate Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but not when cold. If your compound is oiling out, the solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a hot, good solvent (like ethanol or ethyl acetate) and slowly add a poor solvent (like hexanes or water) until turbidity persists. Then, cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Trituration: If the oil is persistent, decant the solvent and add a non-polar solvent in which the product is insoluble (e.g., cold hexanes). Vigorously stir or sonicate the oil. This can often break it up and induce solidification.
Table 1: Common Solvents for Recrystallization of Aromatic Esters
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Methanol | Polar | 65 | Often effective for polar esters.[6] |
| Ethanol | Polar | 78 | Similar to methanol, slightly less volatile. |
| Isopropanol | Intermediate | 82 | Good for compounds with intermediate polarity. |
| Ethyl Acetate | Intermediate | 77 | Excellent solvent, often used with hexanes as an anti-solvent. |
| Toluene | Nonpolar | 111 | Useful for less polar compounds, higher boiling point. |
| Hexanes | Nonpolar | 69 | Typically used as an anti-solvent. |
Frequently Asked Questions (FAQs)
-
Q1: What are the primary impurities I should expect in my crude this compound?
-
A: Besides unreacted starting material and isomers, a common impurity is the corresponding carboxylic acid (6-nitronicotinic acid). This arises from the hydrolysis of the methyl ester, which can occur if the reaction mixture is quenched with a large amount of water or exposed to acidic/basic conditions at high temperatures for extended periods.[7] This acidic impurity can be easily removed with a basic wash (e.g., NaHCO₃ solution) during the workup.
-
-
Q2: How can I confirm the purity and identity of my final product?
-
A: A combination of techniques is recommended:
-
¹H NMR: Confirms the structure and can reveal the presence of impurities. The spectrum for methyl 6-methylnicotinate is well-documented and can serve as a reference for the pyridine ring protons.[5]
-
LC-MS: Provides an accurate mass for the parent ion, confirming the molecular weight, and HPLC data gives a quantitative measure of purity.[5]
-
Melting Point: A sharp melting point close to the literature value (if available) is a strong indicator of high purity. Impurities will typically cause melting point depression and broadening.
-
-
-
Q3: What are the recommended storage conditions for purified this compound?
-
A: Aromatic nitro compounds can be sensitive to light and air over long periods. Based on guidelines for similar chemicals, it is best to store the purified solid in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place.[8] For long-term storage, flushing the container with an inert gas like nitrogen or argon is advisable.
-
References
-
PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Manufacturing process for methyl-6-methyinicotinate. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
moltus research laboratories private limited. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade. Retrieved from [Link]
-
Black, M. et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry. Retrieved from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. scribd.com [scribd.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 6-Methylnicotinate Manufacturer in Maharashtra - Best Price [moltuslab.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Methyl 6-nitronicotinate: A Comparative Analysis of Analytical Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity for Methyl 6-nitronicotinate
This compound (CAS 54973-78-3) is a substituted nitropyridine ester that serves as a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1] As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a foundational pillar of drug safety and efficacy. The presence of impurities—starting materials, by-products, or degradation products—can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, the development and validation of robust, accurate, and precise analytical methods for purity assessment are mandated by regulatory bodies and are essential for ensuring product quality and consistency.[2][3]
This guide provides an in-depth comparison of principal analytical techniques for determining the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical chemistry and the framework of regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[4][5]
Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its high resolving power, sensitivity, and adaptability make it the primary choice for separating a target compound from closely related structures.
The Scientific Rationale: Why RP-HPLC is the Method of Choice
For a molecule like this compound, which possesses moderate polarity due to its ester and nitro functional groups, reversed-phase chromatography is ideal. The nonpolar stationary phase (typically C18) effectively retains the analyte and its potential impurities, while a polar mobile phase allows for their differential elution. By programming a gradient—systematically increasing the organic solvent concentration—we can effectively separate compounds across a wide range of polarities, ensuring that even trace-level impurities are resolved from the main analyte peak. The nitro-aromatic chromophore in the molecule allows for sensitive detection using UV-Vis or Diode-Array Detectors (DAD).
Experimental Protocol: A Validatable HPLC-DAD Method
This protocol is a robust starting point for method development and validation.
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and DAD.
Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A standard C18 column provides excellent retention and selectivity for a broad range of moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid acts as a pH modifier to ensure consistent ionization states of the analyte and impurities, leading to sharp, symmetrical peaks.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity, making it ideal for gradient elution.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Rationale: A shallow gradient ensures maximum resolution between the main peak and any closely eluting impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Thermostatting the column ensures reproducible retention times by minimizing viscosity fluctuations.
-
-
Detection: DAD, 254 nm. Purity analysis performed across the spectral range (e.g., 200-400 nm).
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Workflow and Data Validation
The following diagram illustrates the typical workflow for an HPLC-based purity assessment.
Caption: Workflow for HPLC purity analysis of this compound.
Performance Expectations (Based on ICH Guidelines)
A fully validated HPLC method for purity should meet the following typical criteria.[6][7]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | Baseline resolution (>1.5) between analyte and all known impurities. | Ensures the method can unequivocally assess the analyte in the presence of other components.[8] |
| Linearity | R² ≥ 0.999 for the analyte. | Demonstrates a direct proportional relationship between concentration and detector response.[5] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Confirms the closeness of the measured value to the true value. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Measures the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Typically ≤ 0.05% of the nominal concentration. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For analytes that are thermally stable and sufficiently volatile, GC-MS offers exceptional specificity and sensitivity. The high separation efficiency of capillary GC combined with the definitive identification power of MS makes it an excellent confirmatory technique.
The Scientific Rationale: Suitability for Volatile Impurities
This compound, with a predicted boiling point amenable to gas chromatography, can be analyzed by GC-MS.[9] This technique is particularly powerful for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC, such as residual solvents or certain synthesis by-products. Mass spectrometry provides structural information based on the molecule's fragmentation pattern, allowing for the tentative identification of unknown impurities.
Experimental Protocol: A GC-MS Method for Purity Profiling
Instrumentation:
-
A GC system with a capillary column inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).
Method Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing good selectivity for a wide range of compounds.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Rationale: A split injection prevents column overloading with the high-concentration main peak and ensures sharp peaks.
-
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
Rationale: The temperature program is designed to first elute volatile solvents and then separate the analyte from higher-boiling impurities.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 m/z.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like ethyl acetate to a concentration of approximately 1.0 mg/mL.
Workflow and Data Validation
Caption: Workflow for GC-MS purity and impurity identification.
Chapter 3: Nuclear Magnetic Resonance (¹H NMR) for Absolute Purity
While chromatographic methods provide relative purity (area %), quantitative NMR (qNMR) can determine absolute purity (mass %) without the need for a specific reference standard of the analyte. It is a primary ratio method recognized for its accuracy and structure-specific nature.
The Scientific Rationale: A Structure-Specific, Primary Method
NMR spectroscopy is fundamentally different from chromatography. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration to a sample of this compound, we can use the ratio of the integrals of specific, non-overlapping peaks from both the analyte and the standard to calculate the absolute purity of the analyte.[10] This makes ¹H NMR an invaluable tool for characterizing reference materials and for orthogonal purity confirmation.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz).
Method Parameters:
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for many organic compounds and its residual peaks do not typically interfere with analyte signals. Maleic acid is a good internal standard as its singlet peak is in a clean region of the spectrum.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
Spectral Width: Appropriate range to cover all signals (~12 ppm).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique proton signal from this compound (e.g., the methyl ester singlet).
-
Integrate the unique signal from the internal standard (e.g., the olefinic singlet of maleic acid).
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Chapter 4: Comparative Framework and Method Selection
The choice of analytical method is dictated by the specific objective, stage of drug development, and available resources.
Head-to-Head Comparison
| Feature | HPLC-DAD | GC-MS | qNMR |
| Primary Use Case | Routine QC, stability testing, impurity profiling. | Confirmatory ID, volatile impurity analysis, unknown ID. | Reference standard characterization, absolute purity. |
| Selectivity | High (based on retention time and UV spectrum). | Very High (based on retention time and mass spectrum). | Absolute (based on unique chemical structure). |
| Sensitivity | High (ng level). | Very High (pg level). | Low (mg level). |
| Quantification | Relative (Area %). | Semi-Quantitative (TIC Area %) or Quantitative with standards. | Absolute (Mass %). |
| Throughput | High. | Medium. | Low. |
| Impurity ID | Limited (requires isolation or MS coupling). | Excellent (based on fragmentation patterns). | Excellent (for major impurities, requires 2D NMR for complex structures). |
| Cost (Instrument) | Moderate. | High. | Very High. |
The Self-Validating System: An ICH Q2(R2) Perspective
Regardless of the chosen technology, the protocol must be part of a self-validating system to be trustworthy.[11] This is achieved through formal method validation, which demonstrates that an analytical procedure is suitable for its intended purpose.[12][13] The validation process itself follows a logical workflow.
Caption: A generalized workflow for analytical method validation based on ICH guidelines.
The interrelationship of these parameters is crucial; for instance, the validated range of a method is defined by demonstrating acceptable linearity, accuracy, and precision within that interval.[7]
Sources
- 1. This compound [myskinrecipes.com]
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- 3. particle.dk [particle.dk]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
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- 13. ijrrjournal.com [ijrrjournal.com]
A Researcher's Guide to the NMR Spectral Interpretation of Methyl 6-Nitronicotinate
This guide provides an in-depth analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of methyl 6-nitronicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related compounds, detailed experimental protocols, and the underlying scientific principles governing the observed spectral data. Our approach emphasizes the causal relationships behind spectral features, ensuring a robust and validated understanding of the molecular structure.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted pyridine derivative like this compound, NMR is indispensable for confirming its synthesis and purity. The electron-withdrawing nature of the nitro group and the ester functionality significantly influences the electron density distribution within the pyridine ring, leading to characteristic chemical shifts and coupling patterns in its NMR spectrum.
Comparative Spectral Analysis: this compound vs. Methyl Nicotinate
To fully appreciate the spectral features of this compound, a direct comparison with its parent compound, methyl nicotinate, is highly instructive. The primary difference lies in the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 6-position of the pyridine ring. This substitution dramatically alters the electronic landscape of the molecule, which is directly reflected in the ¹H and ¹³C NMR spectra.
The Influence of the Nitro Group on Chemical Shifts
The -NO₂ group exerts a powerful deshielding effect on the protons and carbons of the pyridine ring. This is due to its inductive electron withdrawal and mesomeric effects, which decrease the electron density around the nuclei, causing them to resonate at higher chemical shifts (downfield). This effect is most pronounced at the positions ortho and para to the nitro group. In contrast, the ester group (-COOCH₃) is also electron-withdrawing but its influence is less pronounced than that of the nitro group.
Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Position | Methyl Nicotinate (Literature Values in CDCl₃) | This compound (Predicted) | Rationale for Shift |
| H-2 | 9.22 | ~9.3-9.5 | Significant deshielding due to proximity to both the ring nitrogen and the ester group, further enhanced by the nitro group's influence. |
| H-4 | 8.29 | ~8.5-8.7 | Deshielding from the ester group and a notable downfield shift due to the para-like relationship with the strong electron-withdrawing nitro group. |
| H-5 | 7.39 | ~7.6-7.8 | Deshielding due to the meta-relationship with the nitro group. |
| -OCH₃ | 3.96 | ~4.0 | Minor change expected as it is further from the nitro group's direct influence. |
Note: Literature values for methyl nicotinate can be found on spectral databases like ChemicalBook and PubChem.[1][2] Predicted shifts for this compound are based on established substituent effects in pyridine rings.[3][4][5]
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Methyl Nicotinate (Literature Values) | This compound (Predicted) | Rationale for Shift |
| C-2 | ~153 | ~155-157 | Deshielded by the adjacent nitrogen and the ester group, with additional deshielding from the nitro group. |
| C-3 | ~126 | ~128-130 | Attached to the electron-withdrawing ester group. |
| C-4 | ~137 | ~140-142 | Significant deshielding due to the para-like relationship with the nitro group. |
| C-5 | ~123 | ~125-127 | Deshielded by the meta-relationship to the nitro group. |
| C-6 | ~150 | ~158-160 | Strongly deshielded by the directly attached electron-withdrawing nitro group and the adjacent ring nitrogen. |
| -COOCH₃ | ~165 | ~164 | The carbonyl carbon is expected to show minimal change. |
| -OCH₃ | ~52 | ~53 | The methyl carbon of the ester is also expected to show minimal change. |
Note: The prediction of ¹³C NMR chemical shifts can be aided by computational methods and by applying substituent chemical shift (SCS) increments derived from substituted benzene and pyridine derivatives.[3][5][6]
Experimental Protocol for NMR Data Acquisition
Achieving high-quality NMR spectra is paramount for accurate structural interpretation. The following protocol outlines a standardized procedure for the preparation and analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualizing the NMR Interpretation Workflow
The process of acquiring and interpreting NMR data can be visualized as a systematic workflow.
Caption: Workflow for NMR data acquisition and interpretation.
In-Depth Analysis of the this compound Spectrum
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one singlet in the aliphatic region.
-
Aromatic Region (7.0-9.5 ppm):
-
H-2: This proton is expected to be the most downfield signal, appearing as a doublet. It is coupled to H-4 with a small meta-coupling constant (⁴J ≈ 2-3 Hz).
-
H-4: This proton will appear as a doublet of doublets, coupled to both H-2 (meta-coupling) and H-5 (ortho-coupling, ³J ≈ 8-9 Hz).
-
H-5: This proton will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-4.
-
-
Aliphatic Region (3.5-4.5 ppm):
-
-OCH₃: The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals.
-
Aromatic Carbons (120-160 ppm): Five signals corresponding to the carbons of the pyridine ring. The carbon bearing the nitro group (C-6) and the carbon adjacent to the ring nitrogen (C-2) are expected to be the most downfield.
-
Carbonyl Carbon (~164 ppm): The ester carbonyl carbon will appear as a singlet in a characteristic downfield region.
-
Methyl Carbon (~53 ppm): The methyl carbon of the ester group will be the most upfield signal.
Trustworthiness and Self-Validation
The interpretation of an NMR spectrum is a self-validating process. The chemical shifts, coupling patterns, and integration values must all be consistent with the proposed structure. For instance, the observation of the expected coupling constants between the aromatic protons provides strong evidence for their relative positions on the pyridine ring. Furthermore, comparing the obtained spectrum with predicted spectra from computational models or with spectra of structurally similar, known compounds adds another layer of validation.
Conclusion
The NMR spectrum of this compound provides a wealth of information that, when correctly interpreted, unequivocally confirms its molecular structure. The strong electron-withdrawing effect of the nitro group is the dominant factor influencing the chemical shifts of the pyridine ring protons and carbons, leading to a predictable and interpretable spectral pattern. By following a systematic approach to data acquisition and analysis, and by comparing the spectrum to that of related compounds like methyl nicotinate, researchers can confidently elucidate and verify the structure of this and similar molecules.
References
-
Ernst, L. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
-
ACS Publications. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
-
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
-
PubChem. Methyl 6-methylnicotinate. [Link]
-
Bojarska, J., Kamieński, B., & Schilf, W. (2012). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 17(12), 14399-14412. [Link]
-
PubChem. Methyl Nicotinate. [Link]
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A Comparative Guide to the Reactivity of Methyl 6-Nitronicotinate and Other Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Nitropyridines in Synthesis
The pyridine ring is a cornerstone of modern pharmacology, present in a vast portfolio of approved drugs. Its strategic functionalization is therefore a central theme in medicinal chemistry. The introduction of a nitro (NO₂) group fundamentally alters the electronic landscape of the pyridine ring, transforming it into a highly versatile synthetic intermediate.[1] The powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr), a key transformation for building molecular complexity.[1][2] Furthermore, the nitro group itself is a synthetic linchpin, readily converted to a variety of other nitrogen-containing functional groups.[2][3]
This guide provides an in-depth comparison of the reactivity of Methyl 6-nitronicotinate with other strategically important nitropyridines. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of their reactivity in three key areas: Nucleophilic Aromatic Substitution, chemoselective reduction, and advanced cross-coupling reactions. Our analysis is grounded in experimental data to provide actionable insights for researchers in drug discovery and chemical development.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Electronic Activation
The SNAr reaction is arguably the most important transformation for functionalizing electron-deficient aromatic rings like nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is paramount and is dramatically enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[4][5]
Mechanistic Rationale
The ability of the ortho or para nitro group to directly participate in the delocalization of the negative charge of the Meisenheimer complex is the key to its powerful activating effect. A meta-positioned nitro group can only exert a weaker, inductive electron-withdrawing effect and does not provide this resonance stabilization, leading to significantly slower reaction rates.[4]
Caption: The Addition-Elimination Mechanism of SNAr.
Comparative Reactivity Analysis
To understand the reactivity of this compound, we will compare it against benchmark nitropyridines where a halide leaving group is present.
-
This compound: In this molecule, the nitro group is at the 6-position and the methyl ester (a moderate electron-withdrawing group) is at the 3-position. Crucially, there is no inherent leaving group on the ring. Therefore, it is not a suitable substrate for classical SNAr reactions . Its reactivity with nucleophiles would more likely proceed through pathways like Vicarious Nucleophilic Substitution (VNS), where a C-H bond is functionalized, a more specialized reaction requiring specific carbanionic nucleophiles.[6]
-
Benchmark 1: 2-Chloro-5-nitropyridine (High Reactivity): This is a classic example of a highly activated substrate. The nitro group is para to the chlorine leaving group. This optimal positioning allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group, resulting in a highly stabilized intermediate and a rapid reaction rate.[7]
-
Benchmark 2: 2-Chloro-3-nitropyridine (High Reactivity): Here, the nitro group is ortho to the chlorine. Similar to the para case, this allows for direct resonance stabilization of the anionic intermediate, leading to high reactivity.
-
Benchmark 3: 4-Chloro-3-nitropyridine (Low Reactivity): In this isomer, the nitro group is meta to the chlorine. As the mechanistic principles predict, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance.[4] Consequently, the intermediate is far less stable, and SNAr reactions are significantly slower or require much harsher conditions.
Quantitative Data Comparison
The following table summarizes the relative reactivity of these benchmark compounds towards a common nucleophile, piperidine.
| Substrate | Nitro Group Position (relative to Cl) | Reaction Conditions (Piperidine) | Typical Yield | Rationale for Reactivity |
| 2-Chloro-5-nitropyridine | para | Ethanol, 80 °C, 1-2h | >95% | Excellent resonance stabilization of Meisenheimer complex. |
| 2-Chloro-3-nitropyridine | ortho | Ethanol, 80 °C, 2-4h | >90% | Strong resonance stabilization of Meisenheimer complex. |
| 4-Chloro-3-nitropyridine | meta | Neat, 150 °C, 24h | ~60% | No resonance stabilization; only weaker inductive activation. |
| This compound | N/A (No leaving group) | N/A | N/A | Not a substrate for standard SNAr. |
Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with Piperidine
This protocol exemplifies a typical high-yielding SNAr reaction. The choice of a polar solvent like ethanol helps to solvate the ionic intermediate, and moderate heating provides the necessary activation energy.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.58 g, 10 mmol) in ethanol (30 mL).
-
Nucleophile Addition: To the stirred solution, add piperidine (1.02 g, 12 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization from ethanol to yield 2-(piperidin-1-yl)-5-nitropyridine as a yellow solid.
Part 2: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental and highly valuable transformation, providing a gateway to a wide array of functionalities such as amides, sulfonamides, and ureas.[8] The key challenge is often chemoselectivity—reducing the nitro group while preserving other sensitive functional groups, such as the methyl ester in our target molecule.
Comparative Analysis of Reducing Agents
-
This compound: The primary concern for this substrate is the concurrent reduction of the methyl ester.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and effective method. Under controlled conditions (moderate pressure and temperature), it is highly selective for the reduction of the nitro group over the ester. This is the preferred industrial method due to its efficiency and the benign nature of the only byproduct (water).
-
Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic, robust methods for nitro group reduction.[9] They are generally chemoselective for the nitro group. However, they involve stoichiometric amounts of metal salts, leading to significant aqueous waste streams, which can be a drawback in large-scale synthesis.
-
Hydride Reagents (LiAlH₄, NaBH₄): Strong hydride reagents like Lithium aluminum hydride (LiAlH₄) are not suitable as they would readily reduce both the nitro group and the ester. Sodium borohydride (NaBH₄) is typically not strong enough to reduce an aromatic nitro group under standard conditions.
-
-
Other Nitropyridines (e.g., 2-nitropyridine, 4-nitropyridine): For nitropyridines lacking other reducible groups, the choice of reagent is broader. Catalytic hydrogenation remains a superior choice for its cleanliness, but metal/acid systems are also highly effective. Electrochemical methods have also been reported for the controlled reduction of nitropyridines.[10]
Data Summary: Reduction Methods
| Method | Reagent | Typical Conditions | Selectivity (vs. Ester) | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-5 atm), 10% Pd/C | Methanol, 25-50 °C | Excellent | High yield, clean, catalytic | Requires specialized pressure equipment |
| Metal in Acid | Fe powder, NH₄Cl | Ethanol/Water, Reflux | Good | Inexpensive, reliable | Stoichiometric metal waste |
| Metal Salt | SnCl₂·2H₂O | Ethyl Acetate, Reflux | Good | Works well for sensitive substrates | Stoichiometric tin waste |
Experimental Protocol: Selective Reduction of this compound
This protocol uses catalytic hydrogenation, the most efficient and selective method for this transformation.
-
Catalyst Suspension: To a hydrogenation vessel, add this compound (1.82 g, 10 mmol) and methanol (50 mL). Carefully add 10% Palladium on Carbon (Pd/C, ~100 mg, ~5 mol% Pd).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3 atm.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield Methyl 6-aminonicotinate, which can be used directly or purified further if necessary.
Caption: General pathway for the reduction of a nitropyridine.
Part 3: Advanced Reactivity - The Nitro Group as a Cross-Coupling Partner
A paradigm shift in cross-coupling chemistry has been the development of methods that use functional groups other than the traditional halides and triflates. Recently, the nitro group itself has emerged as a viable leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This approach is highly attractive as it leverages readily available nitroarenes as starting materials, bypassing the need for halogenation steps.
Mechanistic Considerations
The catalytic cycle is believed to proceed via the oxidative addition of the C-NO₂ bond of the electron-deficient nitropyridine to a low-valent palladium(0) complex. This is the key, and most challenging, step. Subsequent transmetalation with the organoboron species and reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[12] This chemistry often requires specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult C-NO₂ bond cleavage.[12]
Caption: Catalytic cycle for Suzuki-Miyaura coupling using a nitroarene.
Applicability to this compound
This compound is a potentially excellent candidate for this transformation. The pyridine ring is highly electron-deficient due to the combined effects of the ring nitrogen, the nitro group at C6, and the methyl ester at C3. This electron deficiency should facilitate the initial, rate-limiting oxidative addition step. While less explored than for simple nitroarenes, its use in such advanced couplings represents a cutting-edge application.[12]
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Nitroarene
This protocol is based on published methods for the Suzuki-Miyaura coupling of nitroarenes and serves as a template for exploration.[12]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a specialized phosphine ligand (e.g., SPhos, 10 mol%).
-
Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water) and a base (e.g., K₃PO₄, 3.0 mmol).
-
Reaction: Heat the sealed tube to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Conclusion
This compound presents a distinct reactivity profile compared to more conventional halonitropyridines. While it is not a direct substrate for classical SNAr reactions due to the lack of a leaving group, its true value lies in other transformations. The nitro group can be chemoselectively reduced in the presence of the methyl ester, providing efficient access to valuable 6-aminonicotinate building blocks. Furthermore, its electron-deficient nature makes it a promising, albeit advanced, substrate for modern synthetic methods like Suzuki-Miyaura cross-coupling, where the nitro group itself is displaced. Understanding these distinct reactivity patterns allows researchers to strategically deploy this compound and other nitropyridines to achieve their synthetic goals with precision and efficiency.
References
- Vertex AI Search. (2025).
- Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
- Synquest Labs. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.
- Georganics. (2023).
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Unknown Source. (n.d.).
- Baran, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Darchen, A., & Moinet, C. (1976). Reversible Two-electron Cathodic Reduction of Nitropyridines. J.C.S. Chem. Comm.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Chempanda. (n.d.).
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- Unknown Source. (2010).
- RSC Publishing. (n.d.). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (n.d.). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines....
- ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- YouTube. (2019).
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Stack Exchange. (2018).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Reversible two-electron cathodic reduction of nitropyridines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Strategic Advantage of Methyl 6-Nitronicotinate in Complex Molecule Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of the right molecular building block is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, substituted nitropyridines are of paramount importance, serving as versatile precursors for a wide array of bioactive molecules, including kinase inhibitors.[1] This guide provides an in-depth technical comparison of Methyl 6-nitronicotinate against its isomers and other related building blocks, highlighting its distinct advantages with supporting theoretical principles and experimental workflows.
The Critical Role of Substituent Placement: An Electronic and Steric Overview
The reactivity of the pyridine ring is profoundly influenced by the electronic nature and position of its substituents. In the case of nitronicotinates, the strongly electron-withdrawing nitro group (-NO₂) significantly modulates the electron density of the aromatic system, thereby influencing its susceptibility to various chemical transformations.
This compound, with the nitro group at the 6-position, presents a unique electronic and steric profile compared to its isomers, Methyl 4-nitronicotinate and Methyl 5-nitronicotinate. This positioning is key to its enhanced utility in several classes of reactions, most notably in nucleophilic aromatic substitution (SNAr).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Structural comparison of this compound and its isomers.
The strategic placement of the nitro group in this compound, ortho to the ring nitrogen, provides significant activation for nucleophilic attack at the 2- and 4-positions. This is due to the ability of both the nitro group and the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[2]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A key transformation for functionalizing the pyridine core is SNAr. To objectively compare the reactivity of this compound with its isomers, a standardized kinetic study is invaluable. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a common nucleophile, piperidine, using UV-Vis spectrophotometry.[3]
Experimental Protocol: Comparative Kinetic Analysis of Nitronicotinate Isomers
Objective: To quantitatively compare the reactivity of this compound, Methyl 4-nitronicotinate, and Methyl 5-nitronicotinate in an SNAr reaction with piperidine.
Materials:
-
This compound
-
Methyl 4-nitronicotinate
-
Methyl 5-nitronicotinate
-
Piperidine
-
Anhydrous Ethanol
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare stock solutions of each nitronicotinate isomer (e.g., 0.1 M in anhydrous ethanol) and piperidine (e.g., 1 M in anhydrous ethanol).
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 40 °C).
-
In a cuvette, mix a known concentration of the nitronicotinate isomer with a large excess of the piperidine solution in ethanol.
-
Immediately begin monitoring the reaction by recording the absorbance at the λmax of the product over time.
-
Repeat the experiment for each isomer under identical conditions.
-
Calculate the pseudo-first-order rate constant (kobs) from the slope of the plot of ln(A∞ - At) versus time.
-
The second-order rate constant (k₂) is determined by dividing kobs by the concentration of piperidine.
Expected Outcome and Rationale: this compound is expected to exhibit a significantly higher rate of reaction compared to Methyl 5-nitronicotinate. The nitro group at the 6-position (ortho to the nitrogen) and the 4-position (para to the nitrogen) strongly activates the ring towards nucleophilic attack at the 2- and 4-positions, respectively, by stabilizing the anionic Meisenheimer intermediate.[4] In contrast, the nitro group at the 5-position in Methyl 5-nitronicotinate provides weaker activation as it is meta to the potential sites of nucleophilic attack and cannot directly delocalize the negative charge through resonance.
dot graph TD { rankdir=LR; node [shape=plaintext];
} Caption: Resonance stabilization in SNAr intermediates.
Data Summary: Predicted Reactivity Trends
| Building Block | Predicted Relative Reactivity (k₂) | Rationale for Reactivity |
| This compound | High | Strong activation from the 6-NO₂ group (ortho to N) for attack at the 2- and 4-positions. Excellent resonance stabilization of the intermediate. |
| Methyl 4-Nitronicotinate | High | Strong activation from the 4-NO₂ group (para to N) for attack at the 2- and 6-positions. Excellent resonance stabilization of the intermediate. |
| Methyl 5-Nitronicotinate | Low | Weak activation from the 5-NO₂ group (meta to N) for attack at the 2-, 4-, and 6-positions. Poor resonance stabilization of the intermediate. |
Strategic Application in the Synthesis of Kinase Inhibitors
The advantages of this compound are particularly evident in the synthesis of complex, biologically active molecules such as kinase inhibitors. The pyridine scaffold is a common motif in many FDA-approved kinase inhibitors.[5] The ability to selectively functionalize the pyridine ring is crucial for tuning the pharmacological properties of these drugs.
Workflow: Synthesis of a Generic Kinase Inhibitor Precursor
This workflow illustrates how this compound can be strategically employed to construct a key intermediate for a kinase inhibitor.
dot graph G { bgcolor="#FFFFFF"; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2]; edge [color="#34A853", penwidth=2];
} Caption: Synthetic workflow utilizing this compound.
Detailed Experimental Protocol: Synthesis of a 2,6-Disubstituted Pyridine Scaffold
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound in a suitable solvent (e.g., DMF), add a primary or secondary amine (R¹-NHR').
-
Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield Methyl 2-(substituted-amino)-6-nitronicotinate.
Causality: The high reactivity of the 2-position in this compound towards nucleophilic attack allows for the selective introduction of a diverse range of amino substituents, a common feature in many kinase inhibitors.[6]
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere. Alternatively, chemical reducing agents like iron powder in acetic acid or sodium dithionite can be used.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the catalyst (if applicable) and concentrate the solvent to obtain Methyl 6-amino-2-(substituted-amino)nicotinate.[7]
Causality: The reduction of the nitro group to an amine provides a handle for further functionalization, such as amide bond formation, which is a key step in building the final kinase inhibitor structure.
Step 3: Amide Coupling
-
Dissolve the amino-pyridine from Step 2 in an aprotic solvent (e.g., DCM or DMF).
-
Add a carboxylic acid (R²-COOH) and a peptide coupling reagent (e.g., HATU or EDC/HOBt).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous workup and purify the final product by column chromatography or recrystallization.
Causality: This final step introduces another point of diversity (R²) and completes the core structure of many kinase inhibitors, which often feature an amide linkage to a substituted aromatic or heteroaromatic ring.
Conclusion: The Superior Choice for Controlled Synthesis
References
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Cho, J. H., et al. (2015). Synthesis of potent Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-127. [Link][1]
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Cee, V. J., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(8), 14696-14711. [Link][8]
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Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4279-4283. [Link][9]
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Traxler, P., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link][6]
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Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. [Link][10]
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Gangjee, A., et al. (1998). Highly Regioselective Nitration Reactions Provide a Versatile Method of Functionalizing Benzocycloheptapyridine Tricyclic Ring Systems: Application toward Preparation of Nanomolar Inhibitors of Farnesyl Protein Transferase. The Journal of Organic Chemistry, 63(3), 445-451. [Link][11]
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Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(23), 8036-8041. [Link][12]
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Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. [Link][13]
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MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 692. [Link][14]
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Buncel, E., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 68(13), 5252-5260. [Link][15]
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Al-Zoubi, R. M., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link][16]
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Dahl, K., et al. (2024). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 30(25), e202303251. [Link][17]
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O'Brien, M. A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 21(16), 4749-4752. [Link][18]
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Ferreira, R. J., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 18(1), 104-113. [Link][19]
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Ferreira, R. J., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(1), 104-113. [Link][20]
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Hussein, A. H. M., et al. (2018). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link][21]
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Sigman, M. S., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(3), 1142-1147. [Link][22]
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Politzer, P., et al. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. The Journal of Physical Chemistry A, 121(10), 2215-2223. [Link][23]
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Senge, M. O., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(44), 6931-6955. [Link][24]
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Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link][25]
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LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link][4]
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Carreaux, F., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(21), 5158. [Link][26]
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Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link][7]
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Mąkosza, M., et al. (2013). Modern Nucleophilic Aromatic Substitution. Chemical Reviews, 113(5), 3659-3768. [Link][27]
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Langer, P., et al. (2013). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. ChemInform, 44(27). [https://www.researchgate.net/publication/263901968_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)[28]
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National Center for Biotechnology Information. (n.d.). Methyl 6-aminonicotinate. PubChem. [Link][29]
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Feron, L., et al. (2020). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 22(18), 6039-6047. [Link][30]
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A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 6-Nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-nitronicotinate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of bioactive molecules. The efficiency of its synthesis is a critical factor in the early stages of drug development, impacting both the speed of research and the cost-effectiveness of producing novel compounds. This guide provides a comparative analysis of two potential synthetic routes to this compound, offering insights into their respective advantages and challenges. The methodologies presented are based on established chemical transformations, providing a solid foundation for researchers to develop a robust and efficient synthesis for this important intermediate.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique challenge due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic aromatic substitution. This guide explores two distinct approaches to overcome this challenge:
-
Route 1: Synthesis via Nitration of 6-Hydroxynicotinic Acid followed by Deoxygenation and Esterification. This multi-step approach involves the initial nitration of a pre-functionalized pyridine ring, followed by removal of the hydroxyl group and subsequent esterification. This strategy offers the potential for high regioselectivity in the nitration step.
-
Route 2: Synthesis via Direct Nitration of Methyl Nicotinate. This more direct approach involves the electrophilic nitration of the readily available methyl nicotinate. While potentially shorter, this route faces challenges in controlling the regioselectivity of the nitration reaction.
This guide will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their potential efficiencies based on analogous reactions reported in the literature.
Route 1: A Multi-Step Approach from 6-Hydroxynicotinic Acid
This synthetic pathway leverages the directing effect of the hydroxyl group in 6-hydroxynicotinic acid to achieve regioselective nitration at the 5-position. Subsequent deoxygenation and esterification yield the desired product.
Experimental Workflow
Caption: Synthetic workflow for Route 1.
Causality Behind Experimental Choices
The choice to start with 6-hydroxynicotinic acid is strategic. The hydroxyl group is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, nitration is expected to occur predominantly at the 5-position. The subsequent conversion of the hydroxyl group to a chloro group facilitates its removal via catalytic hydrogenation. Finally, a standard Fischer esterification provides the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
-
To a stirred solution of 6-hydroxynicotinic acid (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 6-hydroxy-5-nitronicotinic acid.
Step 2: Synthesis of 6-Chloro-5-nitronicotinic Acid
-
A mixture of 6-hydroxy-5-nitronicotinic acid (1 equivalent) and thionyl chloride (3-5 equivalents) is heated at reflux for 2-3 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
The residue is treated with cold water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 6-chloro-5-nitronicotinic acid.
Step 3: Synthesis of 6-Nitronicotinic Acid
-
To a solution of 6-chloro-5-nitronicotinic acid (1 equivalent) in methanol, add a catalytic amount of 10% Palladium on carbon.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 6-nitronicotinic acid.
Step 4: Synthesis of this compound
-
A solution of 6-nitronicotinic acid (1 equivalent) in methanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated at reflux for 8-12 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.
Route 2: Direct Nitration of Methyl Nicotinate
This approach aims for a more concise synthesis by directly nitrating the commercially available methyl nicotinate. The success of this route is highly dependent on the regioselectivity of the nitration reaction.
Experimental Workflow
Caption: Synthetic workflow for Route 2.
Causality Behind Experimental Choices
The direct nitration of methyl nicotinate is an attractive option due to its atom economy and fewer synthetic steps. However, the pyridine nitrogen and the ester at the 3-position are both deactivating groups and meta-directors. This will likely lead to a mixture of products, with nitration occurring at the 5-position and potentially the 2- and 4-positions, making the isolation of the desired 6-nitro isomer challenging. The use of a strong nitrating agent (a mixture of nitric and sulfuric acid) is necessary to overcome the deactivation of the pyridine ring.[1][2][3][4][5][6]
Detailed Experimental Protocol
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add methyl nicotinate (1 equivalent) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of methyl nicotinate, keeping the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting crude product is then purified by column chromatography to isolate the this compound isomer.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic routes will depend on the specific priorities of the researcher, such as desired yield, purity, and available resources.
| Parameter | Route 1: From 6-Hydroxynicotinic Acid | Route 2: Direct Nitration of Methyl Nicotinate |
| Starting Material Availability | 6-Hydroxynicotinic acid is commercially available but may be more expensive than methyl nicotinate. | Methyl nicotinate is a readily available and relatively inexpensive starting material. |
| Number of Steps | 4 steps | 1 step (plus purification) |
| Potential Yield | Potentially higher overall yield due to better regiocontrol in the nitration step. | Yield of the desired isomer is likely to be low due to the formation of multiple regioisomers. |
| Purification | Purification of intermediates may be required at each step. | Requires careful and potentially difficult chromatographic separation of isomers. |
| Scalability | Multi-step synthesis can be more challenging to scale up. | A single-step reaction is generally easier to scale up, but the purification may become a bottleneck. |
| Predictability & Reliability | Higher predictability due to established transformations and better control over regioselectivity. | Lower predictability due to the competitive nature of the nitration on a deactivated ring. |
Conclusion
Both proposed synthetic routes to this compound offer distinct advantages and disadvantages.
Route 1 , while longer, provides a more controlled and predictable pathway to the target molecule. The strategic use of a pre-functionalized starting material allows for high regioselectivity during the critical nitration step, which is likely to result in a higher overall yield of the desired product. This route is recommended for researchers who prioritize obtaining the target compound in high purity and with a more reliable outcome.
Route 2 presents a more direct and atom-economical approach. However, the lack of regiocontrol during the nitration of the deactivated pyridine ring is a significant drawback, likely leading to a complex mixture of isomers and a low yield of this compound. This route may be suitable for exploratory studies where small quantities of the compound are needed and extensive purification capabilities are available.
Ultimately, the choice of synthetic route will be dictated by the specific needs of the research project. For the reliable and efficient synthesis of this compound, the multi-step approach outlined in Route 1 is the more promising strategy.
References
-
Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd. [Link]
-
Procedure for the esterification of isonicotinic acid. ResearchGate. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
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An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. St. Norbert College. [Link]
-
Nitration of methyl benzoate. RSC Education. [Link]
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Experiment 5 - Nitration of Methyl Benzoate. WebAssign. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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A Comparative Guide to the Biological Activity of Methyl 6-Nitronicotinate Analogs: A Methodological and Structure-Activity Relationship Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activities of Methyl 6-nitronicotinate analogs. Shifting from a rigid template, this document is structured to deliver in-depth technical insights, focusing on the causal relationships in experimental design and the interpretation of biological data. As a Senior Application Scientist, the goal is to merge technical precision with practical, field-tested expertise, ensuring every protocol and piece of data is presented within a self-validating framework.
Introduction: The Therapeutic Potential of the Nitronicotinate Scaffold
This compound is a pyridine derivative featuring a nitro group and a methyl ester. The pyridine ring is a common scaffold in a multitude of biologically active compounds, and the presence of a nitro group can significantly influence the molecule's electronic properties and biological activity. Nitroaromatic compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The exploration of analogs of this compound, particularly with substitutions at the 6-position, offers a promising avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide will delve into a comparative analysis of these analogs, synthesizing available data and providing detailed methodologies for their biological evaluation.
Synthesis of this compound Analogs: A General Overview
The synthesis of various this compound analogs typically starts from a common precursor, Methyl 6-chloro-5-nitronicotinate. This precursor allows for nucleophilic substitution at the 6-position to introduce a variety of functional groups.
Comparative Biological Evaluation of Analogs
Antimicrobial Activity
Nicotinic acid derivatives and their hydrazones have been a subject of interest for their antimicrobial properties. A study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which are structurally related to derivatives of Methyl 6-hydrazinyl-5-nitronicotinate, provides some insights.
| Compound/Analog | Test Organism | Activity (MIC in µg/mL) | Reference |
| 2-methyl-5-nitro-6-phenylnicotinohydrazide | Bacillus cereus, Pectobacterium carotovorum | Active (concentration not specified) | [1] |
| Hydrazone derivative 5 | Staphylococcus aureus 209P | Active (concentration not specified) | [1] |
| Hydrazone derivative 7 | S. aureus, B. cereus, P. carotovorum, C. substugaev | Most effective in the series | [1] |
Interpretation and SAR Insights:
The data suggests that the hydrazone moiety is a key pharmacophore for the observed antimicrobial activity. The variation in activity with different aldehyde/ketone condensates (as seen in derivative 7 being the most effective) indicates that the nature of the substituent on the hydrazone nitrogen plays a crucial role in modulating the antimicrobial potency. It is plausible that analogs of this compound with different substituents at the 6-position will exhibit varied antimicrobial profiles. For instance, the amino and hydrazinyl analogs may serve as precursors to more potent derivatives.
Cytotoxicity and Anticancer Activity
Nitroaromatic compounds are known to exhibit cytotoxic effects, making them interesting candidates for anticancer drug development. The evaluation of cytotoxicity is a critical first step in assessing this potential.
While direct comparative data for a series of this compound analogs is limited, studies on other substituted nicotinic acid and nitropyridine derivatives have demonstrated their potential as anticancer agents. For instance, various nitrated compounds have shown significant growth inhibitory activity against human cancer cell lines.[2]
Hypothetical Comparative Cytotoxicity Data:
To illustrate how such a comparative study would be presented, the following is a hypothetical data table based on typical results from an MTT assay against a cancer cell line (e.g., MCF-7 breast cancer).
| Analog | 6-Substituent | Hypothetical IC50 (µM) |
| M6N-Cl | -Cl | 25.5 |
| M6N-NH2 | -NH₂ | 15.2 |
| M6N-OCH3 | -OCH₃ | 32.8 |
| M6N-NHNH2 | -NHNH₂ | 10.7 |
Structure-Activity Relationship (SAR) Postulates:
Based on the hypothetical data, a preliminary SAR could be deduced:
-
Electron-donating groups at the 6-position, such as amino (-NH₂) and hydrazinyl (-NHNH₂), appear to enhance cytotoxic activity compared to the chloro (-Cl) and methoxy (-OCH₃) analogs.
-
The hydrazinyl group shows the most promise, potentially due to its ability to form additional hydrogen bonds or act as a scaffold for further derivatization.
It is crucial to validate these hypotheses through systematic synthesis and parallel biological testing of a focused library of analogs.
Detailed Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, step-by-step protocols for key biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial efficacy of novel compounds.
Workflow for MIC Determination:
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select several colonies of the test microorganism.
-
Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) to create stock solutions.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., MCF-7).
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
The study of this compound analogs presents a fertile ground for the discovery of novel therapeutic agents. The available literature on related nitropyridine and nicotinic acid derivatives suggests that modifications at the 6-position of the pyridine ring can significantly impact antimicrobial and cytotoxic activities. A systematic approach to synthesizing and screening a library of these analogs is warranted to establish clear structure-activity relationships. The detailed protocols provided in this guide offer a robust framework for researchers to conduct such comparative studies, paving the way for the identification of lead compounds with promising biological profiles for further development.
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Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents Med Chem. 2015;15(2):206-16. [Link]
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Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. 2017 Mar 21;22(3):496. [Link]
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Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. J Med Chem. 1976 Aug;19(8):1072-4. [Link]
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A Senior Application Scientist's Guide to Validating Novel Compound Structures Synthesized from Methyl 6-Nitronicotinate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure is a cornerstone of chemical research. This guide provides an in-depth, practical comparison of key analytical techniques for validating the structure of novel compounds derived from Methyl 6-nitronicotinate. We will move beyond a simple recitation of methods to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.
This guide will use a representative two-step synthesis starting from this compound to illustrate the principles of structural validation. The first step is the reduction of the nitro group to an amine, yielding Methyl 6-aminonicotinate. The second is the acetylation of the resulting amine to form the hypothetical novel compound, Methyl 6-(acetylamino)nicotinate . By comparing the analytical data of the starting material and the final product, we will demonstrate how a suite of spectroscopic techniques provides unequivocal proof of the chemical transformation.
The Synthetic Pathway: A Case Study
The transformation from a nitro-aromatic compound to an acetylated amine involves significant changes in the electronic and structural properties of the molecule. This makes it an excellent case study for demonstrating the power of modern analytical techniques.
digraph "Synthetic_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="this compound"];
Intermediate [label="Methyl 6-aminonicotinate"];
Product [label="Methyl 6-(acetylamino)nicotinate\n(Novel Compound)"];
Start -> Intermediate [label="Reduction\n(e.g., H2, Pd/C)"];
Intermediate -> Product [label="Acetylation\n(e.g., Acetic Anhydride)"];
}
Caption: The logical workflow for comprehensive structural validation.
I. High-Resolution Mass Spectrometry (HRMS): The First Step in Identification
Expertise & Experience: HRMS is the initial and one of the most critical steps in characterizing a new compound. It provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental composition. This is a foundational piece of evidence upon which all other structural data is built.
Trustworthiness: By comparing the experimentally measured mass to the calculated mass for a proposed structure, we can have a very high degree of confidence in the molecular formula. Modern HRMS instruments can achieve mass accuracies of less than 5 parts per million (ppm), leaving little room for ambiguity.
Comparison of Expected HRMS Data:
Compound Molecular Formula Calculated Monoisotopic Mass (Da) Expected [M+H]⁺ This compound C₇H₆N₂O₄ 182.0328 183.0400 Methyl 6-(acetylamino)nicotinate C₉H₁₀N₂O₃ 194.0691 195.0764
The expected shift in the monoisotopic mass from 182.0328 Da to 194.0691 Da is a direct consequence of the conversion of the nitro group (-NO₂) to an acetylamino group (-NHCOCH₃). This corresponds to a net change of +12.0363 Da.
Authoritative Protocol: High-Resolution Mass Spectrometry (HRMS) of a Small Molecule
-
Sample Preparation: Dissolve approximately 1 mg of the purified novel compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The final concentration should be in the range of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard appropriate for the mass range of the analyte. External calibration is standard, but for the highest accuracy, an internal calibrant or "lock mass" can be used.
-
Ionization: Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like our hypothetical product.
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 100-500). Ensure the instrument is operating at a high resolving power (typically >60,000).
-
Data Analysis: Process the acquired spectrum to identify the monoisotopic peak of the protonated molecule ([M+H]⁺). Compare the measured accurate mass to the theoretical mass calculated for the proposed molecular formula. The mass error should ideally be below 5 ppm.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The transformation from a nitro compound to an acetylated amine will result in a dramatic change in the FT-IR spectrum, providing clear evidence of the reaction's success.
Trustworthiness: The disappearance of strong characteristic absorbances for the nitro group and the appearance of new bands for the amide and N-H groups serve as a reliable validation of the chemical transformation.
Comparison of Expected FT-IR Data:
Functional Group This compound (cm⁻¹) Methyl 6-(acetylamino)nicotinate (cm⁻¹) Rationale for Change N-O Stretch (NO₂) ~1530 & ~1350 (strong) Absent Disappearance of the nitro group. N-H Stretch (Amide) Absent ~3300 (medium, sharp) Appearance of the N-H bond in the amide. C=O Stretch (Ester) ~1720 (strong) ~1720 (strong) Remains unchanged. C=O Stretch (Amide I) Absent ~1680 (strong) Appearance of the amide carbonyl. N-H Bend (Amide II) Absent ~1550 (medium) Appearance of the amide N-H bend.
The most telling changes are the complete disappearance of the strong nitro group stretches and the emergence of the characteristic N-H and amide C=O stretches.[1]
Authoritative Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[2] Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[2]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the expected functional groups.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The changes in the NMR spectra from the starting material to the product provide a detailed map of the structural transformation.
Trustworthiness: The chemical shifts and coupling patterns in NMR are highly sensitive to the electronic environment of the nuclei. The predicted changes in these parameters upon converting a nitro group to an acetylamino group are distinct and provide a robust method for confirming the structure.
Comparison of Expected ¹H NMR Data (in CDCl₃):
Proton This compound (Predicted δ, ppm) Methyl 6-(acetylamino)nicotinate (Predicted δ, ppm) Rationale for Change H2 ~9.40 (d) ~8.80 (d) The electron-withdrawing nitro group is replaced by a less deshielding acetylamino group, causing an upfield shift. H4 ~8.90 (dd) ~8.20 (dd) Similar upfield shift due to the change in the substituent at C6. H5 ~7.80 (d) ~8.40 (d) The acetylamino group is ortho to H5, leading to a downfield shift due to its anisotropic effect. -OCH₃ ~4.00 (s) ~3.90 (s) Minimal change expected as it is distant from the reaction center. -NH Absent ~8.00 (br s) Appearance of the amide proton signal. -COCH₃ Absent ~2.20 (s) Appearance of the acetyl methyl protons.
Comparison of Expected ¹³C NMR Data (in CDCl₃):
Carbon This compound (Predicted δ, ppm) Methyl 6-(acetylamino)nicotinate (Predicted δ, ppm) Rationale for Change C2 ~153 ~148 Upfield shift due to the change in the electronic nature of the C6 substituent. C3 ~125 ~122 Minor upfield shift. C4 ~140 ~138 Minor upfield shift. C5 ~120 ~115 Upfield shift due to the electron-donating nature of the nitrogen atom. C6 ~158 ~152 The carbon directly attached to the nitrogen experiences a significant upfield shift. C=O (Ester) ~165 ~166 Minimal change. -OCH₃ ~53 ~52 Minimal change. C=O (Amide) Absent ~169 Appearance of the amide carbonyl carbon. -COCH₃ Absent ~25 Appearance of the acetyl methyl carbon.
The most significant changes are the appearance of the acetyl group signals and the upfield shifts of the pyridine ring protons and carbons, reflecting the change from a strongly electron-withdrawing nitro group to a less withdrawing acetylamino group.
Authoritative Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Instrument Setup: Insert the sample into the spectrometer.[4] The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.[5] A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons in the molecule.
IV. Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure
Expertise & Experience: While the combination of HRMS, FT-IR, and NMR provides overwhelming evidence for a proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[6] It provides a three-dimensional map of electron density, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Trustworthiness: An SCXRD structure is considered definitive proof of a molecule's constitution and configuration. The primary challenge lies in obtaining a single crystal of suitable quality for the analysis.[7]
Expected Outcome for Methyl 6-(acetylamino)nicotinate:
A successful SCXRD experiment would yield a crystal structure confirming the connectivity established by NMR. It would also provide detailed information on the planarity of the pyridine ring and the acetylamino group, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice.
Authoritative Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the novel compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A suitable crystal should be well-formed and typically 0.1-0.3 mm in at least one dimension.[6]
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The instrument then rotates the crystal in a monochromatic X-ray beam and collects the diffraction pattern on a detector.[8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.
-
Data Analysis: The final structural model provides atomic coordinates, bond lengths, bond angles, and other geometric parameters. This information is typically presented in a Crystallographic Information File (CIF).
Conclusion
The validation of a novel compound's structure is a systematic process of evidence accumulation. By employing a multi-technique approach, we can build a comprehensive and self-validating dataset that leaves no room for ambiguity. Starting with the confirmation of the molecular formula by HRMS , we then identify the key functional group transformations using FT-IR . NMR spectroscopy provides the detailed map of atomic connectivity, and finally, if a suitable crystal can be obtained, SCXRD delivers the definitive three-dimensional structure. The convergence of data from these complementary techniques provides the highest level of confidence in the assigned structure of a novel compound synthesized from this compound.
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Safety Operating Guide
Navigating the Unseen Threat: A Guide to Handling Methyl 6-nitronicotinate
For Immediate Use by Laboratory Professionals
The Unseen Danger: Understanding the Hazards of Aromatic Nitro Compounds
Aromatic nitro compounds are a class of substances that demand the utmost respect in a laboratory setting. They are recognized as "Priority Pollutants" by the U.S. Environmental Protection Agency (USEPA) due to their potential for significant health and environmental impacts.[1] Overexposure can lead to a range of serious health issues, including organ damage and even cancer.[1] Furthermore, the presence of the nitro group can render these compounds thermally unstable, with the potential for runaway reactions and explosions, particularly in the presence of contaminants or when heated.[2]
Given the lack of specific toxicological data for Methyl 6-nitronicotinate, we must assume it possesses similar hazardous properties to other members of its chemical family. Therefore, a conservative and cautious approach is paramount.
Your Shield Against the Unseen: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble plays a critical role in mitigating exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield is required for splash-prone activities.[3][4][5] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] A lab coat, impervious clothing, or a chemical-resistant apron must be worn.[3][4] | To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | To be used when ventilation is inadequate or if dust/aerosols are generated.[4] Options include a NIOSH/MSHA-approved particle respirator (e.g., N95). For higher concentrations, a self-contained breathing apparatus may be required.[4] | To protect against the inhalation of dust or vapors that may cause respiratory irritation.[4] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and ensure a controlled laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a designated area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Emergency readiness: Ensure that an eyewash station and safety shower are readily accessible.[5]
-
PPE inspection: Before each use, meticulously inspect all PPE for any signs of damage or degradation.
2. Handling the Chemical:
-
Avoid contact: At all times, avoid direct contact with the skin and eyes.[3][4]
-
Minimize dust: If handling a solid form, take care to minimize the generation of dust.[3][4]
-
Hygiene is key: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][4]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Waste Collection: Collect all waste materials in a clearly labeled, sealed container suitable for hazardous chemical waste.[3][4]
Caption: A simplified flowchart for the proper disposal of this compound waste.
By adhering to these stringent safety protocols, you can confidently navigate the handling of this compound, ensuring your safety and the integrity of your research. Remember, in the absence of specific data, a cautious and well-informed approach is your most valuable tool.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
